molecular formula C5H4BrCl2NO2S B1519817 5-Bromopyridine-3-sulfonyl chloride hydrochloride CAS No. 913836-25-6

5-Bromopyridine-3-sulfonyl chloride hydrochloride

Cat. No.: B1519817
CAS No.: 913836-25-6
M. Wt: 292.97 g/mol
InChI Key: YDXZUVLGYGROKT-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-sulfonyl chloride hydrochloride (CAS 913836-25-6) is a versatile halogenated sulfonyl chloride derivative that serves as a high-value synthetic intermediate in medicinal chemistry and drug discovery research . Its molecular structure features two highly reactive sites: a bromine atom and a sulfonyl chloride group, which allow for sequential and diverse functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, respectively . This makes it an exceptionally useful building block for constructing disubstituted pyridine scaffolds found in many biologically active compounds. In research applications, this compound has shown significant promise due to its biological activity. It acts as a potent electrophile, capable of inhibiting specific enzymes like Cytochrome P450 (CYP1A2), which is crucial for studying drug metabolism and potential drug-drug interactions . Furthermore, derivatives synthesized from this sulfonamide have demonstrated antibacterial properties in vitro, exhibiting efficacy against various gram-positive and gram-negative bacterial strains . Researchers utilize this compound primarily as a key precursor in the synthesis of sulfonamide-based molecules, which are a prominent class in pharmaceutical development . Please note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

5-bromopyridine-3-sulfonyl chloride;hydrochloride
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InChI

InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXZUVLGYGROKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657147
Record name 5-Bromopyridine-3-sulfonyl chloride--hydrogen chloride (1/1)
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Molecular Weight

292.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-25-6
Record name 3-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1)
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Record name 5-Bromopyridine-3-sulfonyl chloride--hydrogen chloride (1/1)
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Record name 5-Bromopyridine-3-sulphonyl chloride hydrochloride
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Foundational & Exploratory

physicochemical properties of 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. As a bifunctional reagent, it incorporates two key reactive centers: a highly electrophilic sulfonyl chloride group and a brominated pyridine ring. This unique combination makes it a valuable building block for the construction of complex molecular architectures, particularly in the discovery of novel drug candidates. The sulfonyl chloride moiety readily reacts with a wide array of nucleophiles to form stable sulfonamide or sulfonate ester linkages, which are prevalent in numerous biologically active compounds. Simultaneously, the bromine atom provides a handle for further synthetic diversification through well-established cross-coupling methodologies.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, reactivity, handling, and analytical characterization of this compound. It is designed to offer not just data, but also field-proven insights into the causality behind its chemical behavior and practical applications.

Section 1: Chemical Identity and Structure

Precise identification is paramount for ensuring experimental reproducibility. The subject of this guide is the hydrochloride salt (CAS No. 913836-25-6). It is important to distinguish it from its free base form, 5-Bromopyridine-3-sulfonyl chloride (CAS No. 65001-21-0), as the presence of the hydrochloride salt significantly impacts physical properties such as melting point and solubility.

IdentifierThis compound
CAS Number 913836-25-6[1]
Molecular Formula C₅H₄BrCl₂NO₂S
Molecular Weight 292.97 g/mol
Canonical SMILES C1=C(C=NC(=C1)S(=O)(=O)Cl)Br.Cl
InChI Key AVILRJQPDYPXFQ-UHFFFAOYSA-N (Note: Key is for the free base)
Structure (Hypothetical image representing the protonated pyridine ring with a chloride counter-ion)

Section 2: Core Physicochemical Properties

The physicochemical properties of this compound are dictated by the combined influence of the polar, reactive sulfonyl chloride group, the halogenated aromatic ring, and the ionic hydrochloride salt. Data for the hydrochloride form is limited; therefore, data for the free base is included for comparison and context, with differences explicitly noted.

PropertyValueSource / Comment
Appearance White to yellowish solid.[2] (Characteristic of many pyridine sulfonyl chlorides).
Melting Point No specific data available for the hydrochloride.The related Pyridine-3-sulfonyl chloride hydrochloride melts at 144-145 °C.[3] This suggests a significantly higher melting point than the free base.
Melting Point (Free Base) 40-42 °C[2]
Boiling Point Not available; likely to decompose at elevated temperatures.[4]
Solubility Water: Reacts violently.[2][5] Organic Solvents: Expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Solubility in chlorinated solvents like dichloromethane (DCM) may be lower than the free base due to its salt nature.The free base is soluble in DCM, chloroform, and toluene.[2][4]

Section 3: Stability, Reactivity, and Handling

Stability and Storage

As with most sulfonyl chlorides, this compound is highly sensitive to moisture. The sulfonyl chloride group is readily hydrolyzed by water, including atmospheric moisture, to the corresponding sulfonic acid, liberating hydrochloric acid gas in the process.[4] Studies on heteroaromatic sulfonyl halides show that beta-isomeric pyridine sulfonyl chlorides (with the sulfonyl group at the 3-position) are particularly susceptible to this hydrolysis pathway.[6]

Recommended Storage: To maintain chemical integrity, the compound must be stored under controlled conditions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Temperature: Keep in a cool, dry, and well-ventilated place, with refrigeration (2-8°C) recommended for long-term storage.[3][7]

  • Container: Use a tightly sealed container to prevent moisture ingress.[3]

Reactivity Profile

The synthetic utility of this compound stems from its electrophilic nature. The sulfur atom of the sulfonyl chloride is highly electron-deficient and serves as the primary site for nucleophilic attack.

  • Reaction with Nucleophiles: This is the most common application. It reacts readily with primary and secondary amines to form stable sulfonamides and with alcohols or phenols to form sulfonate esters . This reaction is fundamental to its role as a building block in medicinal chemistry.

  • Hydrolysis: As mentioned, it reacts violently with water.[2][5] This is a critical consideration for reaction setup and workup procedures.

  • Cross-Coupling: The C-Br bond on the pyridine ring is a secondary reactive site, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for further molecular elaboration.

G cluster_reactants Reactants cluster_products Products PySO2Cl 5-Bromopyridine-3-sulfonyl chloride Product Sulfonamide or Sulfonate Ester PySO2Cl->Product Nucleophilic Attack NuH Nucleophile (R-NH₂ or R-OH) NuH->Product HCl HCl

Caption: General reaction pathway of 5-Bromopyridine-3-sulfonyl chloride with nucleophiles.

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as corrosive and harmful.[2] It causes severe skin burns and eye damage.[3][5] The reaction with water liberates toxic and corrosive hydrogen chloride gas.[2][5]

  • Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

    • Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[5]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Incompatible Materials: Avoid contact with water, strong bases, amines, strong acids, and strong oxidizing agents.[5]

Section 4: Self-Validating Analytical Protocols

To ensure the identity, purity, and integrity of the material before use, the following analytical protocols are recommended.

Protocol 1: ¹H NMR Spectroscopy
  • Objective: To confirm the structure of the aromatic pyridine core.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for hydrochloride salts to ensure solubility and to observe the acidic proton.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Expected Results: The spectrum should show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be characteristic of the 3,5-disubstituted pyridine system. A broad singlet corresponding to the N-H proton (from the hydrochloride) may be observed at a downfield chemical shift.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key sulfonyl chloride functional group.

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample. Alternatively, prepare a KBr pellet.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Results: Look for characteristic strong absorption bands:

    • ~1370-1380 cm⁻¹: Asymmetric S=O stretch.

    • ~1170-1190 cm⁻¹: Symmetric S=O stretch.

    • These two bands are definitive proof of the sulfonyl group.

Protocol 3: LC-MS Analysis
  • Objective: To confirm the molecular weight and assess the purity of the compound.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

  • Methodology:

    • Column: Use a standard C18 reverse-phase HPLC column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective.

    • Detector: UV detector set at ~254 nm.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

  • Expected Results: The chromatogram should show a major peak corresponding to the compound. The mass spectrum for this peak should display an ion corresponding to the mass of the protonated free base [M+H]⁺, which would be approximately 256.9 m/z, showing the characteristic isotopic pattern for one bromine and one chlorine atom.

Section 5: Applications in Medicinal Chemistry & Drug Discovery

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to efficiently introduce the bromopyridine-sulfonamide scaffold into target molecules.

  • Scaffold Hopping & Library Synthesis: The reagent is ideal for creating libraries of related compounds for structure-activity relationship (SAR) studies. By reacting it with a diverse set of amines, researchers can rapidly generate a wide range of novel sulfonamides.

  • Bioisosteric Replacement: The sulfonamide group is a common bioisostere for carboxylic acids or amides, offering different physicochemical properties and hydrogen bonding patterns that can enhance biological activity or improve pharmacokinetic profiles.

  • Late-Stage Functionalization: The bromine atom allows for late-stage modifications of a drug lead. After forming the critical sulfonamide linkage, the bromine can be subjected to various cross-coupling reactions to introduce new substituents, fine-tuning the molecule's properties without re-synthesizing the entire structure.

G cluster_workflow Synthetic Workflow in Drug Discovery Reagent 5-Bromopyridine-3- sulfonyl chloride HCl Coupling Sulfonamide Formation Reagent->Coupling Amine Amine Library (R-NH₂) Amine->Coupling Intermediate Bromopyridine Sulfonamide Intermediate Coupling->Intermediate Pd_Coupling Pd-Catalyzed Cross-Coupling Intermediate->Pd_Coupling Final Final Drug-like Molecule Pd_Coupling->Final Partner Coupling Partner (e.g., Boronic Acid) Partner->Pd_Coupling

Caption: Workflow illustrating the use of the reagent in drug discovery.

References

An In-depth Technical Guide to 5-Bromopyridine-3-sulfonyl chloride hydrochloride: A Cornerstone Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromopyridine-3-sulfonyl chloride hydrochloride, a pivotal reagent in modern medicinal chemistry and drug development. The unique molecular architecture of this compound, featuring a reactive sulfonyl chloride, a strategically positioned bromine atom, and a pyridine core, offers a trifecta of synthetic handles for the construction of complex, biologically active molecules. This document delves into the core chemical principles governing its reactivity, provides detailed protocols for its synthesis and handling, and explores its application in the synthesis of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of a Multifunctional Reagent

In the landscape of pharmaceutical and agrochemical research, the demand for versatile and reactive chemical intermediates is insatiable. This compound has emerged as a compound of significant interest due to its pre-activated functionalities that allow for sequential and diverse chemical transformations. The inherent reactivity of the sulfonyl chloride group makes it an excellent electrophile for reactions with a wide array of nucleophiles, most notably for the formation of sulfonamides—a privileged functional group in numerous approved drugs.

Simultaneously, the bromine atom on the pyridine ring serves as a versatile anchor for introducing additional molecular complexity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. The pyridine ring itself imparts specific electronic properties, influences solubility, and provides a crucial hydrogen bond acceptor, which can be critical for molecular recognition at biological targets. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a more practical reagent for laboratory use.

This guide will provide a detailed exploration of the molecular structure and its implications for reactivity, a step-by-step synthesis protocol, a thorough analysis of its spectral characteristics, and a discussion of its role in the synthesis of advanced pharmaceutical agents.

Molecular Structure and Physicochemical Properties

The utility of this compound is intrinsically linked to its molecular structure. The combination of an aromatic pyridine ring, a highly electrophilic sulfonyl chloride group, and a modifiable bromine atom creates a powerful synthetic intermediate.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 913836-25-6[1][2]
Molecular Formula C₅H₄BrCl₂NO₂S[1]
Molecular Weight 292.96 g/mol [1]
Appearance Expected to be a solid[3]
Solubility Reactive with water; likely soluble in polar aprotic organic solventsInferred from similar compounds

Note: Due to the reactive nature of the sulfonyl chloride group, some properties like melting point may be subject to decomposition.

Structural Analysis Workflow

Caption: Key structural features of 5-Bromopyridine-3-sulfonyl chloride.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor, 3-amino-5-bromopyridine. The core of the synthesis involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities.

Synthesis of the Starting Material: 3-Amino-5-bromopyridine

A common route to 3-amino-5-bromopyridine involves the Hofmann rearrangement of 5-bromonicotinamide.

Protocol:

  • To a pre-cooled aqueous solution of sodium hydroxide and bromine, add 5-bromonicotinamide.

  • Allow the reaction mixture to warm to room temperature and then heat to approximately 70°C for one hour.

  • After cooling, the aqueous phase is extracted with an organic solvent mixture (e.g., THF/tert-butyl methyl ether).

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by flash chromatography to yield 3-amino-5-bromopyridine.

Synthesis of this compound

The conversion of the amino group to a sulfonyl chloride is achieved via a diazotization reaction followed by sulfochlorination. The following protocol is adapted from established methods for the synthesis of pyridine-3-sulfonyl chloride.[4]

Step 1: Diazotization

  • Dissolve 3-amino-5-bromopyridine in a solution of hydrochloric acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.

Step 2: Sulfochlorination

  • In a separate reactor, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of cuprous chloride.

  • Carefully add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution, maintaining a low temperature.

  • Allow the reaction to proceed until nitrogen evolution ceases.

Step 3: Work-up and Isolation

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromopyridine-3-sulfonyl chloride.

  • To prepare the hydrochloride salt, the crude product can be dissolved in a minimal amount of a suitable solvent and treated with a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane). The resulting precipitate is then collected by filtration and dried under vacuum.

Synthetic Workflow Diagram

Synthesis_Workflow A 3-Amino-5-bromopyridine B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Sulfochlorination (SO2, CuCl) C->D E 5-Bromopyridine-3-sulfonyl chloride D->E F HCl Treatment E->F G This compound F->G

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Due to the limited availability of published spectra for this compound, this section provides an expert analysis of the expected spectral data based on the known characteristics of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts of pyridine protons typically appear between δ 7.0 and 9.0 ppm.[5] The electron-withdrawing nature of the sulfonyl chloride and bromine groups will deshield the ring protons.

  • H-2: Expected to be the most deshielded proton, appearing as a doublet.

  • H-4: Expected to be a triplet (or doublet of doublets) with smaller coupling constants.

  • H-6: Expected to be a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals for the pyridine ring carbons. The carbon attached to the bromine (C-5) and the carbon attached to the sulfonyl chloride group (C-3) will be significantly influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl chloride group.

  • S=O Asymmetric Stretch: Expected in the range of 1370-1410 cm⁻¹.[6]

  • S=O Symmetric Stretch: Expected in the range of 1166-1204 cm⁻¹.[6]

  • Aromatic C-H and C=C/C=N stretches: Also expected in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the predictable and high-yielding reactions of its sulfonyl chloride group.

Sulfonamide Formation

The reaction with primary or secondary amines to form sulfonamides is the most common application. The mechanism involves nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Sulfonamide_Formation R-SO2Cl R-SO2Cl Intermediate Intermediate R-SO2Cl->Intermediate + R'R''NH R-SO2NR'R'' R-SO2NR'R'' Intermediate->R-SO2NR'R'' - HCl

Caption: General mechanism of sulfonamide formation.

This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Sulfonate Ester Formation

Reaction with alcohols or phenols yields sulfonate esters. This reaction also proceeds via nucleophilic attack on the sulfur atom.

Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity is a key feature that makes this building block so valuable.

Applications in Drug Discovery: A Case Study Perspective

The use of building blocks like this compound is crucial in the discovery phase of such drugs, where rapid diversification of lead compounds is necessary to explore the structure-activity relationship (SAR).

Handling, Storage, and Safety

This compound is a reactive and moisture-sensitive compound that requires careful handling.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • Incompatibilities: Avoid contact with water, alcohols, amines, and strong bases.

  • Quenching: Unused or residual sulfonyl chloride can be quenched by slow addition to a stirred solution of a suitable nucleophile, such as isopropanol or a dilute aqueous solution of sodium bicarbonate, in an ice bath to control the exothermic reaction.

Conclusion

This compound stands as a testament to the power of multifunctional building blocks in modern organic synthesis. Its unique combination of a reactive sulfonyl chloride, a versatile bromine handle, and a biologically relevant pyridine core provides chemists with a powerful tool for the efficient construction of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for unlocking its full potential in the pursuit of novel medicines and other advanced materials.

References

The Strategic Deployment of Brominated Pyridine Sulfonyl Chlorides in Modern Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling a Privileged Scaffold in Discovery Chemistry

In the landscape of modern drug discovery and agrochemical development, the relentless pursuit of novel molecular architectures with enhanced efficacy, selectivity, and optimized physicochemical properties is paramount. Within the vast arsenal of synthetic building blocks, brominated pyridine sulfonyl chlorides have emerged as a class of exceptionally versatile reagents. Their intrinsic reactivity, coupled with the strategic placement of a bromine atom on the pyridine scaffold, offers a dual-pronged approach to molecular diversification. This guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of these powerful intermediates, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for leveraging these reagents to their full potential.

Core Attributes and Synthetic Accessibility

Brominated pyridine sulfonyl chlorides are characterized by a pyridine ring substituted with both a highly reactive sulfonyl chloride moiety (-SO₂Cl) and a bromine atom. This unique combination of functional groups underpins their synthetic utility. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamides—a privileged functional group in medicinal chemistry.[1][2] Simultaneously, the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents.[3][4]

The synthetic routes to brominated pyridine sulfonyl chlorides are adaptable, allowing for the preparation of various isomers. A common and effective strategy involves a diazotization-sulfonation sequence starting from the corresponding aminobromopyridine.

Representative Synthetic Protocol: 5-Bromo-3-pyridinesulfonyl chloride

This protocol outlines a common method for the synthesis of 5-bromo-3-pyridinesulfonyl chloride, a frequently utilized isomer.

Step 1: Diazotization of 3-Amino-5-bromopyridine

  • To a cooled (0-5 °C) solution of 3-amino-5-bromopyridine in a suitable acidic medium (e.g., dilute hydrochloric acid), a solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C.[5]

  • The reaction mixture is stirred for a defined period (typically 30-60 minutes) to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl Chlorination

  • The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of a copper(I) salt.

  • Chlorine gas is bubbled through the reaction mixture, or an alternative chlorinating agent is used, to effect the conversion of the sulfinate intermediate to the final sulfonyl chloride.

  • The product is then isolated through extraction and purified by crystallization or chromatography.

It is crucial to handle sulfonyl chlorides with care as they are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6]

The Dichotomy of Reactivity: A Gateway to Molecular Diversity

The synthetic power of brominated pyridine sulfonyl chlorides lies in the orthogonal reactivity of their two key functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Sulfonamide Formation: The Cornerstone of Bioactivity

The reaction of a brominated pyridine sulfonyl chloride with a primary or secondary amine is the most common and arguably the most important transformation of this class of compounds. The resulting pyridylsulfonamides are prevalent in a vast array of biologically active molecules.[1][7]

General Experimental Protocol for Sulfonamide Synthesis:

  • Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine, 1.2-2.0 equivalents).

  • Cool the solution to 0 °C.

  • Add a solution of the brominated pyridine sulfonyl chloride (1.0-1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up typically involves washing with aqueous solutions to remove the base hydrochloride and excess reagents, followed by drying and concentration of the organic phase.

  • Purification is usually achieved by column chromatography or recrystallization.

Sulfonamide_Formation

Palladium-Catalyzed Cross-Coupling: Expanding the Chemical Space

The bromine atom on the pyridine ring is a versatile functional group for the construction of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the pyridylsulfonamide core, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the bromopyridine core and a wide variety of boronic acids or esters.[8]

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the brominated pyridylsulfonamide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents).[9][10]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, toluene).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is worked up by partitioning between an organic solvent and water.

  • The product is isolated from the organic phase and purified by chromatography.[11]

Suzuki_Coupling

The Sonogashira coupling enables the introduction of terminal alkynes, providing access to linear, rigid structures that can probe deep into protein binding pockets.[12][13]

General Experimental Protocol for Sonogashira Coupling:

  • In a reaction vessel, combine the brominated pyridylsulfonamide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (an amine such as triethylamine or diisopropylamine, which can also serve as the solvent).[14]

  • Add the terminal alkyne (1.1-1.5 equivalents).

  • The reaction is typically run under an inert atmosphere at temperatures ranging from room temperature to moderate heating.

  • Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.

  • The product is purified by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the bromine-substituted position.[3][4]

General Experimental Protocol for Buchwald-Hartwig Amination:

  • Combine the brominated pyridylsulfonamide (1.0 equivalent), the amine (1.1-1.5 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) in a reaction vessel.[15]

  • After purging with an inert gas, add an anhydrous, aprotic solvent (e.g., toluene, dioxane).

  • Heat the mixture (typically 80-110 °C) until the reaction is complete.

  • The work-up involves quenching the reaction, followed by extraction and chromatographic purification.[3][4]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyridylsulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][16] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[17] Brominated pyridine sulfonyl chlorides provide a rapid and efficient entry point for the synthesis of libraries of potential kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The general binding mode of many pyridylsulfonamide-based kinase inhibitors involves the sulfonamide moiety forming key hydrogen bond interactions with the hinge region of the kinase active site. The pyridine ring often occupies the ATP-binding pocket, and the substituents introduced via cross-coupling at the bromine position can be tailored to interact with specific sub-pockets, thereby enhancing potency and selectivity.

For instance, in the development of novel LRRK2 kinase inhibitors, a 1H-pyrazole biaryl sulfonamide scaffold was identified as a potent and selective inhibitor. The synthesis of these compounds would be amenable to the use of a brominated pyridine sulfonyl chloride as a key building block, allowing for the exploration of various aryl and heteroaryl groups at the position corresponding to the bromine atom to optimize interactions with the kinase.[2]

Case Study: Vemurafenib Analogues

Vemurafenib is a potent inhibitor of the BRAFV600E kinase, used in the treatment of metastatic melanoma.[18] The core structure of vemurafenib contains a sulfonamide linkage. The synthetic strategies for vemurafenib analogues often involve the coupling of a sulfonyl chloride with an appropriate amine. Brominated pyridine sulfonyl chlorides could be employed in the synthesis of novel vemurafenib analogues where the pyridine ring replaces one of the aromatic moieties, allowing for the exploration of new intellectual property space and potentially improved pharmacological properties.[19][20]

Agrochemical Applications: Engineering Crop Protection

The pyridine ring is a common motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[21][22] The sulfonamide functional group is also present in many commercial herbicides.[23] The combination of these two structural features in pyridylsulfonamides makes them attractive candidates for the development of new crop protection agents. Brominated pyridine sulfonyl chlorides serve as key intermediates in the synthesis of these compounds, with the bromine atom providing a site for diversification to fine-tune the biological activity and spectrum of control.[24]

Concluding Remarks and Future Outlook

Brominated pyridine sulfonyl chlorides represent a powerful and versatile class of reagents that bridge the gap between fundamental building blocks and complex, high-value molecules. Their dual reactivity allows for a modular and efficient approach to the synthesis of diverse compound libraries, making them invaluable tools in both drug discovery and agrochemical research. The ability to first install the critical sulfonamide pharmacophore and then elaborate the pyridine scaffold through a variety of robust cross-coupling reactions provides a strategic advantage in the optimization of lead compounds. As the demand for novel, effective, and selective small molecules continues to grow, the strategic application of brominated pyridine sulfonyl chlorides is poised to play an increasingly significant role in shaping the future of medicinal and agricultural chemistry.

References

solubility of 5-Bromopyridine-3-sulfonyl chloride hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride in Organic Solvents

Abstract

This compound is a pivotal reagent in contemporary drug discovery and development, serving as a key building block for a diverse range of sulfonamide-based therapeutic agents. The efficiency of synthetic routes, purification strategies, and formulation development involving this compound is fundamentally dictated by its solubility in organic solvents. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive public data, this document emphasizes the foundational physicochemical principles governing its solubility, offers a predicted solubility profile based on analogous structures, and furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers, chemists, and formulation scientists with the necessary tools and insights to effectively utilize this important synthetic intermediate.

Physicochemical Properties: A Foundation for Solubility Prediction

The solubility behavior of this compound is a direct consequence of its distinct molecular architecture. Understanding the contribution of each functional component is critical for predicting its interactions with various organic solvents.

  • The Sulfonyl Chloride Group (-SO₂Cl): This is the most influential functional group. It is a potent electrophile, rendering the compound highly susceptible to nucleophilic attack. This reactivity dictates its stability and, consequently, its practical "solubility" in protic solvents. Furthermore, the two oxygen atoms and the polar sulfur-chlorine bond make this group a strong dipole, favoring interactions with polar solvents.

  • The Pyridine Ring: The nitrogen-containing aromatic ring introduces polarity and a potential for hydrogen bonding. However, in the hydrochloride salt form, the pyridine nitrogen is protonated, forming a pyridinium cation.

  • The Bromine Substituent (-Br): As a halogen, bromine adds to the molecular weight and introduces a degree of lipophilicity, which can slightly enhance solubility in less polar environments.

  • The Hydrochloride Salt (·HCl): This feature is of paramount importance. The ionic character imparted by the pyridinium chloride salt form significantly increases the lattice energy of the solid. Consequently, a solvent must possess sufficient polarity to overcome this energy and solvate the resulting ions. This ionic nature generally leads to poor solubility in non-polar organic solvents.[1] The solubility of pyridinium hydrochlorides is typically highest in polar solvents, with some solubility observed in solvents like ethanol and chloroform.[2][3]

Predicted Solubility Profile and Solvent Considerations

Based on the above physicochemical properties and data from structurally related compounds, a predicted solubility profile can be established. It is crucial to recognize that for protic solvents, the term "solubility" is used loosely, as reactivity is a significant competing factor.

Solvent ClassRepresentative SolventsPredicted Solubility/ReactivityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)Likely Soluble to Highly SolubleThese solvents possess high dielectric constants and are effective at solvating the pyridinium chloride ion pair without reacting with the sulfonyl chloride group.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Moderately SolubleThese solvents offer moderate polarity. Analogous sulfonyl chlorides show good solubility in DCM. Pyridine hydrochloride itself is soluble in chloroform.[3]
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), DioxaneLikely Sparingly Soluble to InsolubleThese solvents have lower polarity and are generally poor solvents for ionic salts.[4]
Esters Ethyl Acetate (EtOAc)Likely Sparingly SolubleWhile polar, ethyl acetate is a less effective solvent for salts compared to DMF or DMSO.
Hydrocarbons Toluene, Hexanes, HeptaneInsolubleThese non-polar solvents cannot overcome the crystal lattice energy of the ionic salt.[4]
Polar Protic Water, Methanol, EthanolReactive These solvents are nucleophilic and will react with the sulfonyl chloride group to form the corresponding sulfonic acid or sulfonate ester, respectively.[2][3] This is a chemical transformation, not true dissolution.

Experimental Determination of Solubility: A Practical Guide

Given the lack of published quantitative data, experimental determination is essential. The following protocols are designed to provide a robust framework for this analysis.

Workflow for Solubility Assessment

The following diagram outlines the logical flow for assessing the solubility of this compound.

G start Start: Select Anhydrous Solvent qualitative Qualitative Solubility Test (Rapid Assessment) start->qualitative decision Is Quantitative Data Needed? qualitative->decision quantitative Quantitative Solubility Determination (Shake-Flask Method) decision->quantitative Yes end End: Solubility Data Obtained decision->end No analysis Concentration Analysis (e.g., HPLC-UV) quantitative->analysis analysis->end

Caption: Workflow for solubility determination.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment of solubility in various anhydrous solvents.

Materials:

  • This compound

  • Anhydrous solvents of interest

  • Small, dry glass vials (e.g., 4 mL) with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a dry vial.

  • Add 1.0 mL of the chosen anhydrous solvent to the vial.

  • Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

Materials:

  • This compound

  • Anhydrous solvents of interest

  • Scintillation vials or flasks with sealed caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a vial (ensure solid remains after equilibration).

  • Add a known volume of the anhydrous solvent.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to run a time-course experiment initially to determine the time to equilibrium.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Dilute the filtered solution to a known volume with the same solvent.

  • Analyze the concentration of the diluted solution using a validated analytical method (see Section 4).

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Analytical Techniques for Accurate Quantification

Accurate quantification of the dissolved solute is paramount for the shake-flask method. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique.[5][6]

HPLC-UV Method Development

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare Calibration Standards & Saturated Solution Samples hplc Column: C18 Mobile Phase: Acetonitrile/Water Gradient Detection: UV (e.g., 230-270 nm) Injection & Run prep->hplc data Generate Calibration Curve (Peak Area vs. Concentration) Determine Sample Concentration Calculate Solubility hplc->data

Caption: HPLC-UV workflow for solubility quantification.

Key Parameters:

  • Column: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) is typically effective.[6]

  • Detection: The pyridine ring provides a UV chromophore. A photodiode array (PDA) detector can be used to identify the optimal detection wavelength (likely in the 230-270 nm range).[6][7]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.99.[8]

  • Sample Analysis: Ensure the diluted sample from the shake-flask experiment falls within the linear range of the calibration curve.

Safety and Handling Imperatives

As a reactive and corrosive compound, strict adherence to safety protocols is mandatory.

  • Moisture Sensitivity: this compound reacts violently with water.[2][9] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and all glassware and solvents must be scrupulously dried.

  • Corrosivity: The compound can cause severe skin burns and eye damage.[2] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[2]

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides using 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2][3] The pyridine scaffold is also a privileged structure in drug discovery, known to enhance solubility and provide key interaction points with biological targets.[3][4] The convergence of these two moieties in pyridine-based sulfonamides has led to the development of numerous compounds with significant pharmacological activity.[1][2]

5-Bromopyridine-3-sulfonyl chloride hydrochloride is a versatile bifunctional reagent that serves as a critical building block for the synthesis of novel drug candidates. Its structure incorporates a reactive sulfonyl chloride group for the formation of sulfonamides and a bromine atom on the pyridine ring, which allows for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of sulfonamides using this key intermediate, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development.

Mechanistic Insights: The Sulfonylation Reaction

The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust transformation in organic chemistry.[5][6] The reaction proceeds through a nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride by an amine.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient pentacoordinate intermediate.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the intermediate.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final sulfonamide product.[6] The base is crucial for driving the reaction to completion by scavenging the HCl generated.[7]

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocols

General Considerations and Reagent Quality

The success of sulfonamide synthesis is highly dependent on the quality of the reagents and the reaction conditions.[8]

  • This compound: This reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[8] It is crucial to use a fresh bottle or to handle it in a dry environment (e.g., a glovebox).

  • Amine: The amine should be pure and dry. The presence of water can lead to the hydrolysis of the sulfonyl chloride.[8]

  • Solvent: Anhydrous solvents are essential to prevent the hydrolysis of the sulfonyl chloride.[8] Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[9]

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is typically used to neutralize the HCl generated during the reaction.[6][9] The base should also be anhydrous.[8]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to atmospheric moisture.[8]

Protocol 1: Synthesis of N-Benzyl-5-bromopyridine-3-sulfonamide

This protocol details the synthesis of a model sulfonamide using benzylamine as the nucleophile.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
5-Bromopyridine-3-sulfonyl chloride HCl293.932941.01.0
Benzylamine107.151181.11.1
Triethylamine (TEA)101.19152 (209 µL)1.51.5
Anhydrous Dichloromethane (DCM)-10 mL--

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (294 mg, 1.0 mmol).

  • Add anhydrous dichloromethane (10 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (209 µL, 1.5 mmol) to the suspension. The hydrochloride salt will react with the base to form the free sulfonyl chloride.

  • In a separate vial, dissolve benzylamine (118 mg, 1.1 mmol) in a small amount of anhydrous DCM.

  • Add the benzylamine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-bromopyridine-3-sulfonamide.

Experimental Workflow Start Start: Reagents and Glassware Step1 1. Add 5-Bromopyridine-3-sulfonyl chloride HCl to dry flask Start->Step1 Step2 2. Add anhydrous DCM and cool to 0°C Step1->Step2 Step3 3. Add Triethylamine Step2->Step3 Step5 5. Add Benzylamine solution dropwise Step3->Step5 Step4 4. Prepare Benzylamine solution in DCM Step4->Step5 Step6 6. Stir at room temperature (4-6h) Step5->Step6 Step7 7. Reaction Monitoring (TLC/LC-MS) Step6->Step7 Step8 8. Quench with water Step7->Step8 Step9 9. Extraction with DCM Step8->Step9 Step10 10. Wash, Dry, and Concentrate Step9->Step10 Step11 11. Purification (Column Chromatography) Step10->Step11 End End: Pure Sulfonamide Product Step11->End

Caption: Experimental Workflow for Sulfonamide Synthesis.

Best Practices and Troubleshooting

Issue Potential Cause Recommended Solution
Low or No Yield Hydrolysis of sulfonyl chloride.[8]Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere.[8]
Impure starting materials.Use freshly opened or purified reagents.[8]
Insufficient base.Use a slight excess of base (1.1-1.5 equivalents) to neutralize the generated HCl.[8]
Formation of Multiple Products Bis-sulfonylation of primary amines.Use a slight excess of the amine or add the sulfonyl chloride slowly to the amine solution.[7]
Side reactions due to high temperature.Maintain the reaction at 0 °C to room temperature. Gentle heating should only be applied if the reaction is sluggish.[8]
Difficult Purification Unreacted starting materials.Optimize stoichiometry and reaction time.[8]
Polar byproducts.An aqueous workup with dilute acid or base can help remove basic or acidic impurities, respectively.

For a more detailed troubleshooting guide, refer to resources on optimizing sulfonamide formation reactions.[7]

Conclusion

The synthesis of sulfonamides using this compound is a robust and versatile method for accessing a diverse range of pyridine-based sulfonamides. By understanding the underlying reaction mechanism and adhering to best practices for handling moisture-sensitive reagents, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and development. The presence of the bromo substituent provides a handle for further diversification, making this a powerful tool in the medicinal chemist's arsenal.

References

The Strategic Utility of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, frequently incorporated into the architecture of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. When functionalized with a reactive sulfonyl chloride group, its utility as a building block is significantly enhanced. 5-Bromopyridine-3-sulfonyl chloride hydrochloride emerges as a particularly valuable reagent, offering a trifecta of reactive sites for molecular elaboration. The sulfonyl chloride provides a handle for the synthesis of sulfonamides, a class of compounds with a rich history in medicine. The pyridine nitrogen influences the electronic properties and aqueous solubility of the final compound, while the bromine atom serves as a versatile anchor for cross-coupling reactions, enabling the exploration of diverse chemical space. This application note provides an in-depth guide to the strategic use of this compound in the synthesis of bioactive molecules, complete with detailed protocols and insights into structure-activity relationships.

Core Applications in Medicinal Chemistry: The Synthesis of Potent Bioactive Agents

The primary application of this compound lies in the synthesis of sulfonamides through its reaction with primary or secondary amines.[1] This reaction is typically robust and high-yielding, providing a straightforward entry into a wide array of derivatives. The resulting 5-bromopyridine-3-sulfonamides are key intermediates that can be further diversified.

Targeting Kinase Signaling Pathways

A significant area of application for this scaffold is in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 5-bromopyridine-3-sulfonamide core can be elaborated to target the ATP-binding site of various kinases. For instance, analogs of the BRAF inhibitor vemurafenib, a crucial drug in melanoma treatment, can be conceptualized and synthesized using this building block. The sulfonamide moiety can form critical hydrogen bonds with the kinase hinge region, while the pyridine and bromo-substituted phenyl rings can be tailored to occupy adjacent hydrophobic pockets.

Development of Enzyme Inhibitors

Beyond kinases, derivatives of this compound have been explored as inhibitors of other enzymes. For example, novel sulfonamide derivatives have been designed and synthesized to target carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which are important targets in the management of type 2 diabetes.[2][3]

Experimental Protocols: Synthesis of N-Aryl-5-bromopyridine-3-sulfonamides

This section provides a detailed, step-by-step protocol for a representative synthesis of an N-aryl-5-bromopyridine-3-sulfonamide, a common intermediate in drug discovery programs.

Protocol: General Procedure for the Synthesis of N-(4-methoxyphenyl)-5-bromopyridine-3-sulfonamide

Materials:

  • This compound

  • 4-Methoxyaniline

  • Pyridine (or other suitable base, e.g., triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 4-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 equivalents) dropwise.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-(4-methoxyphenyl)-5-bromopyridine-3-sulfonamide.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Representative Biological Activity

The following table summarizes the inhibitory activity of a hypothetical series of N-aryl-5-bromopyridine-3-sulfonamide derivatives against a target kinase, illustrating the potential for potency optimization through structural modifications at the aniline moiety.

Compound IDR-Group on AnilineKinase IC₅₀ (nM)
1a H250
1b 4-OCH₃150
1c 4-Cl85
1d 3,4-diCl40
1e 4-CF₃95

Note: The IC₅₀ values presented are for illustrative purposes and are representative of typical data obtained in a drug discovery campaign.

Structure-Activity Relationship (SAR) Insights

The versatility of the this compound scaffold allows for systematic exploration of the structure-activity relationship (SAR).

  • The Sulfonamide Linker: The sulfonamide group is a key pharmacophore, often acting as a hydrogen bond donor and acceptor, anchoring the molecule to the target protein.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and its position influences the vectoral projection of substituents.

  • The Bromo Substituent: The bromine atom at the 5-position is a crucial handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups to probe different regions of the target's binding site and optimize properties like potency, selectivity, and metabolic stability.

  • The Amine Component: The nature of the amine used in the initial sulfonamide formation significantly impacts the biological activity. Aromatic amines, for instance, allow for the introduction of substituents that can modulate electronic properties and engage in additional interactions with the target.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the diversification of the 5-bromopyridine-3-sulfonamide scaffold.

G reagent 5-Bromopyridine-3-sulfonyl chloride hydrochloride intermediate N-Substituted-5-bromopyridine-3-sulfonamide reagent->intermediate Base (e.g., Pyridine) DCM, 0°C to rt amine R-NH₂ (Amine) amine->intermediate suzuki Suzuki Coupling (Ar-B(OH)₂) intermediate->suzuki sonogashira Sonogashira Coupling (Alkynes) intermediate->sonogashira buchwald Buchwald-Hartwig Amination intermediate->buchwald product1 Aryl-substituted derivative suzuki->product1 product2 Alkynyl-substituted derivative sonogashira->product2 product3 Amino-substituted derivative buchwald->product3

Caption: Synthetic diversification of the 5-bromopyridine-3-sulfonamide scaffold.

Conclusion and Future Outlook

This compound is a high-value building block in medicinal chemistry, providing a reliable and versatile platform for the synthesis of novel bioactive compounds. Its strategic combination of a reactive sulfonyl chloride, a modifiable bromine position, and a biologically relevant pyridine core makes it an attractive starting point for the development of kinase inhibitors, enzyme inhibitors, and other therapeutic agents. The straightforward and robust chemistry associated with this scaffold ensures its continued and widespread use in drug discovery and development programs.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-sulfonyl chloride is a pivotal intermediate in contemporary chemical synthesis, particularly in the pharmaceutical and agrochemical sectors. Its molecular architecture, featuring a pyridine core functionalized with both a reactive sulfonyl chloride and a bromine atom, offers a versatile platform for the synthesis of complex molecules. The sulfonyl chloride group readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively, which are common moieties in bioactive compounds. The bromine atom provides an additional site for derivatization, for instance, through palladium-catalyzed cross-coupling reactions.

This document provides a comprehensive guide to the large-scale synthesis of 5-bromopyridine-3-sulfonyl chloride and its subsequent conversion to the more stable hydrochloride salt. The protocols described herein are adapted from established industrial practices and are designed for scalability, safety, and high purity of the final product.

Synthetic Strategy Overview

The most prevalent and industrially viable route for the synthesis of 5-bromopyridine-3-sulfonyl chloride is a modified Sandmeyer reaction.[1] This process commences with the diazotization of 3-amino-5-bromopyridine, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate, such as thionyl chloride.[1] The resulting sulfonyl chloride can then be converted to its hydrochloride salt for enhanced stability and ease of handling. An alternative, though less common, approach involves the direct chlorosulfonylation of 5-bromopyridine. Each method presents its own set of advantages and challenges in a large-scale production environment.

Core Synthesis Pathway: Diazotization and Sandmeyer Reaction

The following diagram illustrates the primary synthetic route from 3-amino-5-bromopyridine to 5-bromopyridine-3-sulfonyl chloride hydrochloride.

Synthetic Pathway A 3-Amino-5-bromopyridine B Diazonium Salt Intermediate A->B  NaNO₂, aq. HCl (0-5 °C) C 5-Bromopyridine-3-sulfonyl Chloride B->C  SO₂ source (e.g., SOCl₂), Cu(I) catalyst (0-5 °C) D 5-Bromopyridine-3-sulfonyl Chloride HCl C->D  HCl (gas or solution)

Caption: Primary synthetic route for this compound.

Detailed Large-Scale Synthesis Protocols

Protocol 1: Large-Scale Synthesis of 5-Bromopyridine-3-sulfonyl Chloride from 3-Amino-5-bromopyridine

This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides via a Sandmeyer-type reaction.[1][2]

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirring, temperature probe, and addition funnels.

  • Cooling system capable of maintaining temperatures between -5 °C and 5 °C.

  • Scrubber system for acidic and toxic gases (HCl, SO₂).

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Reagents:

  • 3-Amino-5-bromopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Thionyl Chloride (SOCl₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Amine Salt Slurry:

    • In the jacketed reactor, charge concentrated hydrochloric acid and water.

    • Cool the acid solution to 0-5 °C.

    • Slowly add 3-amino-5-bromopyridine to the cold acid solution with vigorous stirring. Maintain the temperature below 10 °C during the addition. A slurry of the amine hydrochloride salt will form.[1]

  • Diazotization:

    • Cool the amine salt slurry to 0-5 °C.

    • Prepare a solution of sodium nitrite in cold water.

    • Add the sodium nitrite solution dropwise to the slurry over a period of 1-2 hours, ensuring the temperature is strictly maintained between 0-5 °C.[3] A slight excess of nitrous acid can be detected using starch-iodide paper.

  • Preparation of the Sulfonylating Reagent:

    • In a separate vessel, prepare a solution of thionyl chloride in the chosen organic solvent (e.g., dichloromethane).

    • Add a catalytic amount of copper(I) chloride to this solution and stir to form a suspension.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt slurry to the sulfonylating reagent suspension over 1-2 hours, maintaining the temperature at 0-5 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, and then let it slowly warm to room temperature. Monitor the reaction for completion by TLC or HPLC.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-bromopyridine-3-sulfonyl chloride as a solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry washing with a non-polar solvent to remove impurities.

Protocol 2: Preparation of this compound

The hydrochloride salt offers improved stability and handling characteristics.[4]

Procedure:

  • Dissolution:

    • Dissolve the purified 5-bromopyridine-3-sulfonyl chloride in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • Acidification:

    • Cool the solution in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution with stirring, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise.

  • Precipitation and Isolation:

    • The hydrochloride salt will precipitate out of the solution.

    • Continue stirring in the cold for a period to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake with a small amount of the cold, anhydrous solvent.

  • Drying:

    • Dry the product under vacuum at a low temperature to remove any residual solvent.

Data Summary and Expected Outcomes

The following table provides typical data for the large-scale synthesis of 5-bromopyridine-3-sulfonyl chloride and its hydrochloride salt.

Parameter5-Bromopyridine-3-sulfonyl Chloride5-Bromopyridine-3-sulfonyl Chloride HCl
Molecular Formula C₅H₃BrClNO₂SC₅H₄BrCl₂NO₂S
Molecular Weight 256.50 g/mol 293.96 g/mol
Appearance Off-white to pale yellow solidWhite to off-white crystalline solid
Melting Point 60-62.5 °C>150 °C (decomposes)
Typical Yield 75-85%>95% (from sulfonyl chloride)
Purity (HPLC) >98%>99%

Safety Considerations and Hazard Management

The large-scale synthesis of this compound involves several hazardous reagents and reactions that require strict safety protocols.

Diazonium Salt Stability: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[3] The following precautions are crucial:

  • Temperature Control: The diazotization reaction must be maintained at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[3]

  • In Situ Use: The diazonium salt should be used immediately in the subsequent Sandmeyer reaction without isolation.[3]

  • Avoid Accumulation: The process should be designed to avoid the accumulation of large quantities of the diazonium salt.

Thionyl Chloride Handling: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[5]

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical resistant gloves, safety goggles, and a face shield, is mandatory.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood or a closed system.

  • Water-Free Environment: Ensure all equipment is dry and avoid any contact with water or moisture.

  • Quenching: Any excess thionyl chloride should be quenched carefully with a suitable reagent, such as an alkaline solution, under controlled conditions.

Gas Evolution: The diazotization and Sandmeyer reactions produce significant volumes of nitrogen and other potentially toxic gases (HCl, SO₂).

  • Adequate Venting: The reactor must be equipped with a proper venting system connected to a scrubber to neutralize acidic and toxic off-gases.

The following diagram outlines the key safety considerations in the synthetic workflow.

Safety Workflow cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Work-up & Purification A Strict Temperature Control (0-5 °C) C Controlled Addition Rate A->C B In Situ Use of Diazonium Salt B->C D Gas Evolution Management (N₂, SO₂, HCl) C->D E Careful Quenching D->E F Proper Waste Disposal E->F

Caption: Key safety checkpoints in the synthesis process.

Troubleshooting Common Large-Scale Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Diazotization - Incomplete reaction due to insufficient acid. - Temperature too high, leading to decomposition of the diazonium salt. - Poor quality of sodium nitrite.- Ensure a sufficient excess of acid is used to fully protonate the amine. - Maintain strict temperature control between 0-5 °C. - Use fresh, high-purity sodium nitrite.
Formation of Phenolic Impurities - Decomposition of the diazonium salt in the presence of water.- Maintain low temperatures throughout the diazotization and Sandmeyer steps. - Minimize the amount of water in the reaction mixture where possible.
Incomplete Sandmeyer Reaction - Inactive copper catalyst. - Insufficient amount of sulfonylating agent.- Use fresh, high-quality Cu(I) catalyst. - Ensure the correct stoichiometry of the sulfonylating agent.
Difficult Filtration - Fine particle size of the product.- Optimize crystallization conditions (e.g., cooling rate, solvent system) to obtain larger crystals. - Consider using a filter aid.

Analytical Characterization

Rigorous analytical testing is essential to ensure the quality and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any impurities. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water containing a buffer.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the solid product.

References

Application Notes and Protocols: Strategic Amine Protection for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, often necessitates the strategic use of protecting groups for amines.[1][2] This is particularly crucial when the amine-containing substrate bears other reactive functionalities or when precise control over the reaction stoichiometry is required. This technical guide provides an in-depth analysis of protecting group strategies for amines in reactions with sulfonyl chlorides. We will explore the causality behind the selection of common amine protecting groups, namely tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Tosyl (Ts), and provide detailed, field-proven protocols for their application and subsequent removal.

The Synthetic Challenge: Chemoselectivity in Sulfonamide Formation

The reaction between an amine and a sulfonyl chloride is the most common method for the synthesis of sulfonamides.[2] While seemingly straightforward, this reaction can be complicated by the inherent nucleophilicity and basicity of amines.[3] In complex molecules with multiple nucleophilic sites (e.g., hydroxyl groups), the lack of chemoselectivity can lead to undesired side products. Furthermore, primary and secondary amines can undergo multiple sulfonylations. Protecting the amine allows for a controlled, stepwise synthesis, ensuring the desired sulfonamide is formed with high yield and purity.

The overall strategy involves three key stages:

  • Protection: The amine is temporarily masked with a protecting group.

  • Reaction: The sulfonylation reaction is performed on the desired site.

  • Deprotection: The protecting group is selectively removed to reveal the free amine.

G cluster_workflow General Workflow for Protected Amine Sulfonylation Amine Starting Amine Protected_Amine Protected Amine Amine->Protected_Amine Protection Sulfonamide Protected Sulfonamide Protected_Amine->Sulfonamide Sulfonylation with R-SO2Cl Final_Sulfonamide Final Sulfonamide Sulfonamide->Final_Sulfonamide Deprotection G cluster_mech Boc Protection Mechanism R-NH2 Amine Intermediate Tetrahedral Intermediate R-NH2->Intermediate Nucleophilic Attack Boc2O Boc Anhydride Boc2O->Intermediate Protected_Amine Boc-protected Amine Intermediate->Protected_Amine Collapse Byproducts t-BuOH + CO2 Intermediate->Byproducts G cluster_deprotection Cbz Deprotection via Hydrogenolysis Cbz_Amine Cbz-protected Amine Pd_Surface Pd/C Catalyst Cbz_Amine->Pd_Surface Free_Amine Free Amine Pd_Surface->Free_Amine Reductive Cleavage Toluene_CO2 Toluene + CO2 Pd_Surface->Toluene_CO2 H2 H2 H2->Pd_Surface

References

one-pot synthesis of sulfonamides from 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: One-Pot Synthesis of Sulfonamides from 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Audience: Researchers, scientists, and drug development professionals.

A Streamlined One-Pot Protocol for the Synthesis of Novel Pyridyl Sulfonamides for Drug Discovery

Abstract

Sulfonamides represent a cornerstone functional group in medicinal chemistry, recognized as a "privileged structure" due to their prevalence in a wide array of therapeutic agents.[1][2] Their role as stable, effective bioisosteres for amides has cemented their importance in modern drug design.[1][3] This application note details a robust and efficient one-pot protocol for the synthesis of diverse sulfonamides starting from this compound. This starting material is particularly valuable as it provides a direct route to pyridyl sulfonamides, a class of compounds with significant biological activity, while also retaining a bromine handle for subsequent late-stage functionalization via cross-coupling reactions.[4] We will elucidate the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss key considerations for optimization and troubleshooting.

Introduction: The Strategic Value of Pyridyl Sulfonamides

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its incorporation into sulfonamide-containing molecules can significantly influence physicochemical properties such as solubility, metabolic stability, and target binding affinity.[5] The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[6]

This protocol focuses on a "one-pot" approach, which in this context refers to the direct reaction of the commercially available sulfonyl chloride hydrochloride salt with an amine without the need to first isolate the freebase form of the sulfonyl chloride. This method simplifies the experimental procedure, reduces handling of the reactive intermediate, and improves overall efficiency. The 5-bromo substituent on the pyridine ring is a key strategic element, offering a versatile point for diversification through established catalytic methods like Suzuki or Sonogashira couplings, thereby enabling the rapid generation of compound libraries for screening.

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic acyl substitution reaction at the highly electrophilic sulfur center of the sulfonyl chloride. The mechanism proceeds through a well-established pathway:

  • Neutralization: The reaction is initiated in the presence of a tertiary amine base (e.g., triethylamine). The first role of the base is to neutralize the hydrochloride salt of the starting material, deprotonating the pyridine nitrogen to yield the free, uncharged 5-Bromopyridine-3-sulfonyl chloride.

  • Nucleophilic Attack: A primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.

  • Elimination and Proton Transfer: The intermediate collapses, expelling a chloride ion. Simultaneously, a second equivalent of the base abstracts a proton from the nitrogen atom, leading to the formation of the stable sulfonamide product and a hydrochloride salt of the base.

The overall transformation is thermodynamically favorable, driven by the formation of the strong sulfur-nitrogen bond.

Caption: General mechanism for sulfonamide formation.
Detailed Experimental Protocol

This protocol provides a general method applicable to a range of primary and secondary amines. Researchers should perform initial reactions on a small scale to optimize conditions for their specific amine nucleophile.

  • Reagents:

    • This compound (Starting Material)

    • Primary or Secondary Amine (Nucleophile)

    • Triethylamine (Et₃N), distilled (Base)

    • Dichloromethane (DCM), anhydrous (Solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Equipment:

    • Round-bottom flask with stir bar

    • Ice bath

    • Nitrogen or Argon inlet

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-Layer Chromatography (TLC) plates and chamber

Experimental Workflow Figure 2: One-Pot Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reagent Addition cluster_progress Reaction & Monitoring cluster_workup Workup cluster_purify Purification & Analysis A 1. Dissolve sulfonyl chloride in anhydrous DCM under N2 B 2. Cool flask to 0 °C in an ice bath A->B C 3. Add Triethylamine (3.0 eq) dropwise and stir for 10 min B->C D 4. Add Amine (1.1 eq) dropwise C->D E 5. Allow to warm to RT and stir for 2-16 h D->E F 6. Monitor progress by TLC E->F G 7. Quench with water, wash with NaHCO3 (aq) and brine F->G H 8. Dry organic layer (MgSO4) and filter G->H I 9. Concentrate in vacuo H->I J 10. Purify crude product by silica gel chromatography I->J K 11. Characterize pure product (NMR, MS, IR) J->K

Caption: Step-by-step experimental workflow diagram.
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the resulting suspension/solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (3.0 eq) dropwise to the stirred mixture.

    • Expert Insight: A total of 3.0 equivalents of base is recommended. One equivalent neutralizes the hydrochloride salt of the starting material. A second equivalent scavenges the HCl generated during the sulfonamide formation. The final equivalent acts as a slight excess to drive the reaction to completion and buffer against any trace moisture.

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting amine.

  • Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic species) and then with brine.

  • Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and wash the solid with a small amount of DCM.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions and concentrate to yield the final sulfonamide. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.

Data Summary and Expected Results

The following table provides a representative summary of reagents for a typical small-scale reaction. Yields are highly dependent on the specific amine used but are generally moderate to excellent.

ReagentMolar Eq.Molarity (mmol)Volume / MassNotes
5-Bromopyridine-3-sulfonyl chloride HCl1.01.0294.5 mgLimiting Reagent
Amine (e.g., Benzylamine)1.11.1118 mg (116 µL)Nucleophile
Triethylamine3.03.0304 mg (418 µL)Base
Dichloromethane (DCM)--5.0 mLSolvent (0.2 M)

Expected Characterization Data:

  • IR Spectroscopy: Look for characteristic strong asymmetric and symmetric stretching bands for the S=O bonds in the range of 1370-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively.[7]

  • ¹H NMR Spectroscopy: Expect to see the disappearance of the amine N-H protons (if primary) and the appearance of a single sulfonamide N-H proton (often a broad singlet). Signals corresponding to the pyridine ring and the amine substituent will be present.

  • HRMS (ESI): The calculated mass for the [M+H]⁺ ion should be observed, confirming the molecular weight of the desired product.

Troubleshooting and Optimization
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Poorly reactive/sterically hindered amine.2. Inactive sulfonyl chloride (hydrolyzed).3. Insufficient base.1. Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like 1,2-dichloroethane).2. Ensure starting material is stored properly and use anhydrous solvent.3. Confirm the amount and quality of the base.
Multiple Products/Side Reactions 1. Reaction with a difunctional amine.2. Bis-sulfonylation of a primary amine.1. Use appropriate protecting groups if other nucleophilic sites are present.2. Use only a slight excess of the amine (1.05-1.1 eq) and add it slowly at 0 °C to favor mono-sulfonylation.
Difficult Purification Co-elution of product with triethylamine hydrochloride salt.Perform the recommended aqueous workup with NaHCO₃ to thoroughly remove the salt before chromatography.
Safety Precautions
  • Sulfonyl Chlorides: Are toxic, corrosive, and moisture-sensitive.[1][8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is corrosive and has a strong odor. Handle all chemicals with care according to their Safety Data Sheets (SDS).

Conclusion

This application note provides a streamlined, efficient, and reliable one-pot method for synthesizing a diverse range of 5-bromopyridyl sulfonamides. The protocol is well-suited for medicinal chemistry and drug discovery campaigns where rapid analog synthesis is critical. The strategic inclusion of the bromine atom provides a valuable synthetic handle for further molecular elaboration, making this a powerful tool for generating novel chemical entities with high therapeutic potential.

References

Catalytic Strategies for the Synthesis of 5-Bromopyridine-3-sulfonamides: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance and Synthetic Challenges of Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The pyridine sulfonamide motif, in particular, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after scaffold in drug discovery. 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a key building block for accessing this privileged chemical space. The bromine atom provides a valuable handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries.[2]

Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of base.[1] While effective, this method can be limited by the stability of the sulfonyl chloride and the nucleophilicity of the amine, sometimes requiring harsh reaction conditions.[3] The development of catalytic methods for sulfonamide synthesis offers significant advantages, including milder reaction conditions, improved functional group tolerance, and greater efficiency, aligning with the principles of green chemistry.

This guide provides an in-depth exploration of modern catalytic approaches for the synthesis of sulfonamides using this compound, designed for researchers and professionals in drug development. We will delve into the mechanistic rationale behind various catalytic systems and provide detailed, field-proven protocols.

Safety and Handling of this compound

Before proceeding with any experimental work, it is crucial to understand the hazards associated with this compound and to implement appropriate safety measures.

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.[1][3][4]

  • Water Reactive: Reacts violently with water, liberating toxic hydrogen chloride gas.[3][5]

  • Respiratory Irritant: May cause respiratory irritation.[1]

Handling and Storage:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid breathing dust or vapors.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Keep away from moisture and incompatible materials such as strong oxidizing agents, acids, bases, and amines.[3]

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
EUH029: Contact with water liberates toxic gas.P402 + P404: Store in a dry place. Store in a closed container.[4]
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

Catalytic Approaches to Sulfonamide Synthesis

The following sections detail various catalytic methodologies adaptable for the reaction of this compound with a diverse range of amines.

Palladium-Catalyzed Aminosulfonylation

Palladium catalysis has revolutionized the formation of carbon-nitrogen bonds, and its application in sulfonamide synthesis is a significant advancement. While many palladium-catalyzed methods focus on building the aryl-sulfur bond from aryl halides and a sulfur dioxide source,[1][4][7] the direct coupling of sulfonyl chlorides with amines can also be facilitated by palladium catalysts, particularly for less reactive amines or when milder conditions are required. The catalytic cycle typically involves the formation of a palladium-amide complex, which then reacts with the sulfonyl chloride.

Diagram 1: Conceptual Workflow for Palladium-Catalyzed Sulfonamide Synthesis

G reagents 5-Bromopyridine-3-sulfonyl chloride HCl + Amine (Primary or Secondary) setup Reaction Setup: - Inert Atmosphere (N2 or Ar) - Anhydrous Solvent (e.g., Dioxane, Toluene) reagents->setup catalyst Catalyst System: - Pd(0) or Pd(II) precatalyst - Phosphine Ligand (e.g., Xantphos, dppf) setup->catalyst base Base: - Non-nucleophilic base (e.g., K3PO4, Cs2CO3) catalyst->base reaction Reaction: - Heat (e.g., 80-120 °C) - Monitor by TLC or LC-MS base->reaction workup Aqueous Workup: - Quench - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Isolated 5-Bromopyridine-3-sulfonamide purification->product

A generalized workflow for palladium-catalyzed sulfonamide formation.

Protocol 1: Palladium-Catalyzed Synthesis of N-Aryl-5-bromopyridine-3-sulfonamide

This protocol is adapted from general palladium-catalyzed C-N coupling methodologies. The choice of ligand is critical and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Aryl amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), aryl amine (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and Xantphos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the Schlenk tube.

  • Solvent and Inerting: Add anhydrous 1,4-dioxane to the Schlenk tube to achieve a suitable concentration (e.g., 0.1 M). Evacuate and backfill the tube with nitrogen or argon three times.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed C-H Sulfonylation

Copper catalysis offers a cost-effective and efficient alternative for C-S and C-N bond formation. Recent advances have demonstrated the utility of copper in directing the sulfonylation of C-H bonds. While this is typically applied to the arene partner, copper can also catalyze the coupling of sulfonyl chlorides with amines.

Diagram 2: Proposed Catalytic Cycle for Copper-Catalyzed Sulfonylation

G cluster_0 Catalytic Cycle Cu(I)L Cu(I)L Intermediate_A R-NH-Cu(I)L Cu(I)L->Intermediate_A + Amine - H+ Intermediate_B R-NH-SO2-Py-Br + Cu(I)L Intermediate_A->Intermediate_B + Sulfonyl Chloride Intermediate_B->Cu(I)L - Product Product Product (Sulfonamide) Intermediate_B->Product Amine R-NH2 Amine->Intermediate_A SulfonylChloride Br-Py-SO2Cl SulfonylChloride->Intermediate_B

A simplified representation of a copper-catalyzed sulfonamide synthesis.

Protocol 2: Copper-Catalyzed Synthesis of N-Alkyl-5-bromopyridine-3-sulfonamide

This protocol is based on general copper-catalyzed amination procedures.

Materials:

  • This compound

  • Alkyl amine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), CuI (0.1 equiv.), L-Proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add the alkyl amine (1.5 equiv.) followed by anhydrous DMSO.

  • Inerting and Sealing: Flush the tube with nitrogen or argon, then seal it tightly.

  • Reaction: Heat the mixture to 90 °C in an oil bath with stirring for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Photocatalytic Sulfonylation

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. In the context of sulfonamide synthesis, photocatalysis can be employed to generate sulfonyl radicals from sulfonyl chlorides, which can then be trapped by amines. This approach is particularly attractive for its high functional group tolerance.

Protocol 3: Photocatalytic Synthesis of 5-Bromopyridine-3-sulfonamides

This protocol is adapted from photocatalytic methods for generating sulfonyl radicals.

Materials:

  • This compound

  • Amine (primary or secondary)

  • fac-Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III)) or a suitable organic photocatalyst

  • Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

  • Blue LED light source

Procedure:

  • Reaction Setup: In a borosilicate glass vial, dissolve this compound (1.0 equiv.), the amine (1.5 equiv.), and the photocatalyst (e.g., fac-Ir(ppy)₃, 0.01 equiv.) in anhydrous acetonitrile.

  • Base Addition: Add DIPEA (2.5 equiv.) to the mixture.

  • Degassing: Degas the solution by sparging with argon for 15 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and stir at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.

  • Purification: Purify the crude product directly by flash column chromatography.

Comparative Data of Catalytic Methods

Catalytic MethodCatalyst SystemTemperatureTypical Reaction TimeAdvantagesDisadvantages
Palladium-Catalyzed Pd(OAc)₂ / Xantphos80-120 °C12-24 hBroad substrate scope, well-established.Higher cost of catalyst and ligands, potential for metal contamination.
Copper-Catalyzed CuI / L-Proline90-110 °C12-24 hCost-effective, readily available catalyst.May require higher temperatures, potential for ligand optimization.
Photocatalytic fac-Ir(ppy)₃Room Temp.4-18 hExtremely mild conditions, high functional group tolerance.Requires specialized photochemical equipment, catalyst can be expensive.

Conclusion

The synthesis of sulfonamides from this compound can be significantly enhanced through the application of modern catalytic methods. Palladium, copper, and photocatalytic systems each offer distinct advantages, allowing researchers to choose the most appropriate method based on substrate scope, desired reaction conditions, and cost considerations. The protocols provided herein serve as a robust starting point for the development of novel pyridine sulfonamides, paving the way for new discoveries in medicinal and materials chemistry.

References

Application Notes & Protocols: The Strategic Use of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in modern agrochemicals, integral to the efficacy of numerous herbicides, fungicides, and insecticides.[1] Within this class, pyridine-based sulfonylureas and sulfonamides represent a cornerstone of weed management technology, primarily through the inhibition of the acetolactate synthase (ALS) enzyme.[2][3] This application note provides a comprehensive technical guide on the strategic use of 5-Bromopyridine-3-sulfonyl chloride hydrochloride, a key building block for the synthesis of these vital agricultural compounds. We will explore its chemical properties, core reactivity, and provide detailed, field-proven protocols for the synthesis of critical agrochemical intermediates, emphasizing the causality behind experimental choices to ensure procedural success and safety.

Introduction: The Central Role of Pyridine Sulfonamides in Agriculture

Pyridine-based compounds are fundamental to the development of effective crop protection agents.[1] Their inclusion in a molecular structure can significantly influence biological activity, solubility, and metabolic stability. A prominent class of herbicides derived from these scaffolds are the sulfonylureas, which are highly valued for their low application rates and favorable environmental profiles.[2][3]

The primary mode of action for sulfonylurea herbicides is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes.[3][4] As this enzyme is absent in mammals, these herbicides exhibit excellent crop selectivity and low toxicity to non-target organisms.[3][4]

This compound emerges as a highly versatile and strategic intermediate in the synthesis of these agrochemicals.[5] Its bifunctional nature—a highly reactive sulfonyl chloride group for building the core sulfonamide or sulfonylurea linkage and a bromine atom for subsequent molecular diversification—makes it an invaluable tool for lead discovery and optimization in agrochemical research.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is crucial for its effective and safe utilization.

PropertyValueSource
Chemical Formula C₅H₃BrClNO₂S (for the free base)[6]
Molecular Weight 256.50 g/mol (for the free base)[6]
Appearance White to yellowish solid[5][7]
CAS Number 65001-21-0
Primary Reactive Site Sulfonyl Chloride (-SO₂Cl)
Secondary Reactive Site Bromo-substituent (C-Br)

The molecule's reactivity is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This site is susceptible to nucleophilic attack by primary and secondary amines to form stable sulfonamide bonds, or by alcohols to form sulfonate esters. The hydrochloride salt form necessitates the use of a base to liberate the free sulfonyl chloride for reaction. Furthermore, the compound is highly sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acid, which makes handling under anhydrous conditions imperative.[8]

The bromine atom on the pyridine ring provides a valuable secondary point for modification via modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex and potent agrochemical candidates.

G cluster_sites Reactive Sites reagent this compound |  Structure and Reactive Sites mol N⁺-H Cl⁻ C C-Br C N C S(=O)(=O)-Cl site1 Primary Site: Nucleophilic Attack mol:s1->site1 Highly Electrophilic site2 Secondary Site: Cross-Coupling mol:c2->site2 Pd-Catalysis

Caption: Structure and key reactive sites of 5-Bromopyridine-3-sulfonyl chloride.

Experimental Protocols: Synthesis of Agrochemical Scaffolds

The following protocols are designed to be self-validating, with explanations for critical steps grounded in established chemical principles.

Protocol 1: General Synthesis of N-Substituted-5-bromopyridine-3-sulfonamides

This procedure details the foundational reaction for creating the pyridine sulfonamide linkage, a core component of many agrochemicals.[2]

Objective: To react this compound with a primary or secondary amine to form a stable sulfonamide bond.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, or other substituted amine)

  • Anhydrous tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Step-by-Step Methodology:

  • Reactor Setup: Under an inert atmosphere, add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous DCM (approx. 10 mL per gram of sulfonyl chloride) to the flask and cool the resulting suspension to 0-5 °C using an ice bath.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride. Cooling the reaction mitigates the exothermic nature of the sulfonylation and prevents potential side reactions.

  • Base Addition: Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes.

    • Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt and liberate the free base of the sulfonyl chloride, and a second to quench the HCl generated during the sulfonamide formation. A slight excess ensures the reaction goes to completion.

  • Nucleophile Addition: Dissolve the desired amine (1.0-1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up & Isolation:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure N-substituted-5-bromopyridine-3-sulfonamide.

Caption: Workflow for the general synthesis of pyridine sulfonamides.

Protocol 2: One-Pot Synthesis of a Sulfonylurea Herbicide Scaffold

This protocol is adapted from synthetic routes used for herbicides like nicosulfuron, demonstrating the formation of the critical sulfonylurea bridge.[9][10][11]

Objective: To synthesize a pyridine sulfonylurea by reacting this compound with a heterocyclic amine via an in-situ generated isocyanate intermediate.

Materials:

  • This compound (or a related pyridine sulfonyl chloride)

  • Sodium cyanate (NaOCN)

  • Heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine)

  • Anhydrous organic base (e.g., Triethylamine)

  • Anhydrous acetonitrile

  • Standard laboratory glassware, dried

  • Inert atmosphere setup

Step-by-Step Methodology:

  • Reactor Setup: In a flame-dried flask under an inert atmosphere, suspend 2-sulfonyl chloride-N,N-dimethylnicotinamide (a derivative of the title compound, 1.0 eq), sodium cyanate (1.5 eq), and triethylamine (2.5 eq) in anhydrous acetonitrile.[10]

    • Causality: Acetonitrile is an excellent polar aprotic solvent for this type of reaction. The excess base is crucial for neutralizing the hydrochloride and the acid formed during the reaction.

  • Isocyanate Formation: Stir the mixture at a controlled temperature of 25 ± 5°C for approximately 5 hours.[10]

    • Causality: During this step, the sulfonyl chloride reacts with the cyanate ion to form a highly reactive sulfonyl isocyanate intermediate. This intermediate is typically not isolated.

  • Condensation Reaction: Add the heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine, 1.2 eq) directly to the reaction mixture.[10]

  • Reaction Progression: Continue stirring at ambient temperature (0-40°C) for 1-2 hours until the condensation is complete, as monitored by TLC or HPLC.[10]

    • Causality: The nucleophilic amino group of the pyrimidine attacks the electrophilic carbon of the isocyanate, forming the stable sulfonylurea linkage. The one-pot nature of this process is efficient and avoids the isolation of the sensitive isocyanate intermediate.

  • Isolation and Purification:

    • Upon completion, the reaction mixture is typically poured into water or a dilute acid solution to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and then dried.

    • Recrystallization from a suitable solvent (e.g., methanol or ethanol) yields the purified sulfonylurea product.[12]

G cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Condensation A Pyridine Sulfonyl Chloride D [In-situ] Sulfonyl Isocyanate Intermediate A->D 25°C, 5h B Sodium Cyanate (NaOCN) B->D 25°C, 5h C Solvent + Base (Acetonitrile, Et₃N) C->D 25°C, 5h F Final Sulfonylurea Product D->F One-Pot Reaction E Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) E->F Ambient Temp, 1-2h

Caption: One-pot synthesis of a sulfonylurea herbicide scaffold.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.[13]

HazardDescriptionPrecautionary Measures
Corrosivity Causes severe skin burns and eye damage.[13]Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles and face shield).[13]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[13]Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13]
Reactivity Reacts violently with water, liberating toxic gas.Handle under an inert atmosphere (Argon or Nitrogen). Keep away from water and moisture.[13]
Incompatibilities Strong oxidizing agents, strong bases, amines, and water.[13]Store away from incompatible materials.

Handling:

  • Always handle this product within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[13]

  • Use spark-proof tools and avoid creating dust.

  • Wash hands thoroughly after handling.[13][14]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

  • Store in a corrosives area, away from moisture.

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value pyridine-based agrochemicals. Its well-defined reactivity allows for the reliable construction of sulfonamide and sulfonylurea frameworks, which are essential for modern herbicides. By understanding the principles behind its reactivity and adhering to stringent safety protocols, researchers can effectively leverage this compound to discover and develop next-generation crop protection solutions. The presence of the bromine atom further extends its utility, offering a gateway to a vast chemical space through subsequent cross-coupling reactions, ensuring its continued relevance in the field.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromopyridine-3-sulfonyl chloride hydrochloride. This key intermediate is fundamental in the synthesis of various pharmaceutical compounds, making its purity paramount for the integrity of subsequent research and development.[1] However, its inherent reactivity, particularly its sensitivity to moisture, presents unique purification challenges. This document provides a comprehensive, experience-driven resource structured into FAQs and in-depth troubleshooting guides to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and nature of this compound.

Q1: What are the primary stability concerns with this compound?

A1: The principal stability issue is its extreme sensitivity to moisture.[2][3] The sulfonyl chloride functional group is highly electrophilic and reacts readily with water, leading to hydrolysis. This reaction converts the desired sulfonyl chloride into the corresponding 5-Bromopyridine-3-sulfonic acid, which is typically inactive for subsequent coupling reactions.[4][5][6] This hydrolysis can occur with atmospheric moisture, residual water in solvents, or during aqueous workup procedures. Therefore, maintaining anhydrous conditions is critical throughout all handling and purification steps.[4]

Q2: How should I properly handle and store crude or purified this compound?

A2: Proper handling and storage are crucial to prevent degradation.

  • Atmosphere: Always handle the compound under an inert atmosphere, such as nitrogen or argon.[2][3]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] A desiccator or a glove box is highly recommended.

  • Incompatible Materials: Keep the compound away from water, strong oxidizing agents, bases, acids, and amines, as these can promote decomposition or hazardous reactions.[2]

Q3: What are the most common impurities I should expect in my crude product?

A3: The impurity profile depends heavily on the synthetic route, but several common impurities are frequently observed:

  • 5-Bromopyridine-3-sulfonic acid: This is the hydrolysis product and the most common impurity.[4][9] It is significantly more polar than the sulfonyl chloride.

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 3-amino-5-bromopyridine.

  • Synthesis Byproducts: Reactions like the Sandmeyer-type synthesis may produce disulfide byproducts (e.g., 3,3′-dithiobis(5-bromopyridine)).[4][9]

  • Residual Solvents or Reagents: Impurities from reagents like thionyl chloride may also be present.[4]

Section 2: In-Depth Troubleshooting Guide

This guide is formatted to address specific problems you may encounter during purification, providing causal explanations and actionable solutions.

Problem: My post-workup product is a sticky oil or gum, but I expected a solid.

  • Probable Cause: This is often due to the presence of impurities, particularly the sulfonic acid byproduct or residual solvents, which depress the melting point and prevent crystallization. The hydrochloride salt form may also be more hygroscopic than the free base.

  • Solution Strategy:

    • Trituration: Attempt to triturate the oil with a cold, non-polar solvent in which the desired product is insoluble but the impurities are at least partially soluble. Anhydrous hexanes or diethyl ether are good starting points. This can often induce crystallization.

    • Solvent Removal: Ensure all extraction solvents have been thoroughly removed under high vacuum. Co-evaporation with an anhydrous solvent like toluene can help remove traces of water or other volatile impurities.

    • Chromatography: If trituration fails, the most reliable method is flash column chromatography on silica gel. (See Protocol 3).

Problem: My NMR/LCMS analysis shows a significant peak corresponding to the hydrolyzed sulfonic acid.

  • Probable Cause: This confirms that hydrolysis has occurred, either during the reaction quench, the aqueous workup, or subsequent handling.

  • Solution Strategy:

    • Aqueous Acid Wash: The sulfonic acid is significantly more water-soluble than the sulfonyl chloride, especially in an acidic medium.[4] Washing an organic solution of the crude product (e.g., in dichloromethane or ethyl acetate) with cold, dilute HCl can selectively remove the sulfonic acid.

    • Precipitation/Recrystallization: For aryl sulfonyl chlorides with low water solubility, a carefully controlled aqueous quench can be used as a purification method. The desired product precipitates out of the aqueous mixture as a solid, while the more soluble sulfonic acid remains in the aqueous phase.[9][10] (See Protocol 1).

    • Chromatography: Flash chromatography is highly effective at separating the less polar sulfonyl chloride from the very polar sulfonic acid.

Problem: My overall yield is very low after an aqueous workup and extraction.

  • Probable Cause: Significant loss of product to hydrolysis during the workup. The longer the sulfonyl chloride is in contact with an aqueous phase, the more it will hydrolyze.

  • Solution Strategy:

    • Minimize Contact Time: Perform aqueous extractions quickly and efficiently.

    • Use Cold Solutions: Always use ice-cold water or brine for washes to reduce the rate of hydrolysis.

    • Precipitation Method: Consider switching to the direct precipitation method (Protocol 1), which leverages the low aqueous solubility of the product to protect it from extensive hydrolysis during isolation.[9]

    • Strictly Anhydrous Workup: If possible, avoid water altogether. Quench the reaction with a non-aqueous method and purify directly using chromatography or recrystallization from anhydrous solvents.

Section 3: Recommended Purification Protocols

These protocols provide step-by-step methodologies for the most common and effective purification techniques. Always work under an inert atmosphere and with anhydrous solvents unless otherwise specified.

Protocol 1: Purification by Controlled Aqueous Precipitation

This method is particularly effective when the crude product is generated in a reaction mixture that can be quenched with water, leveraging the low water solubility of the target compound.[9][10]

  • Preparation: Prepare a beaker with a stirred mixture of crushed ice and water, ensuring the temperature is maintained at 0-5 °C.

  • Quenching: Slowly add the crude reaction mixture dropwise into the cold ice/water slurry with vigorous stirring. A solid precipitate of 5-Bromopyridine-3-sulfonyl chloride should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold water to remove the soluble sulfonic acid and other water-soluble impurities.

  • Drying: Dry the purified solid under high vacuum in the presence of a desiccant (e.g., P₂O₅) to remove all traces of water. Confirm dryness and purity via analytical methods.

Protocol 2: Purification by Recrystallization

This is the gold standard for purifying solid compounds when a suitable solvent system can be identified. Strict anhydrous conditions are mandatory.[4]

  • Solvent Selection: Identify a suitable anhydrous solvent or solvent system. A common choice is a mixture of a more soluble solvent (e.g., dichloromethane, ethyl acetate) and a less soluble, non-polar solvent (e.g., hexanes, petroleum ether).[11][12]

  • Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the crude solid in the minimum amount of the chosen hot (or room temperature, if highly soluble) solvent.

  • Crystallization: Slowly add the anti-solvent (e.g., hexanes) until the solution becomes slightly turbid. Alternatively, if using a single solvent, allow the hot, saturated solution to cool slowly to room temperature, then further cool in a -20 °C freezer to maximize crystal formation.[13]

  • Isolation: Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter).

  • Washing & Drying: Wash the crystals with a small amount of the cold, non-polar solvent and dry thoroughly under high vacuum.

Protocol 3: Purification by Flash Column Chromatography

This method is ideal for removing a wide range of impurities, especially those with similar solubility to the product.[12][14]

  • Stationary Phase: Use silica gel as the stationary phase. It is advisable to dry the silica gel in a vacuum oven before use.

  • Eluent System: Select an appropriate eluent system, typically a gradient of a polar solvent in a non-polar solvent (e.g., 0% to 20% ethyl acetate in hexanes). Determine the optimal system using thin-layer chromatography (TLC) first.

  • Column Packing: Pack the column with the chosen silica gel and eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column ("dry loading"). This prevents streaking.

  • Elution & Collection: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 4: Purity Assessment & Data

Confirming the purity of the final product is a critical step. A multi-faceted analytical approach is recommended.[15]

Analytical Technique Purpose Key Parameters & Expected Results
RP-HPLC Purity assessment and quantification of impurities.[16]Column: C18. Mobile Phase: Gradient of acetonitrile in water with 0.1% TFA. Detection: UV at ~230-260 nm. The main peak should have >98% area, with separation from the more polar sulfonic acid peak.[6]
¹H NMR Structural confirmation and detection of proton-bearing impurities.Confirm characteristic shifts for the pyridine ring protons. Absence of peaks from starting materials or major byproducts.
GC-MS Purity assessment for thermally stable compounds.[15]Ionization: Electron Ionization (EI). Provides molecular weight confirmation (M+) and characteristic fragmentation patterns (loss of Cl•, SO₂).[9][15]
IR Spectroscopy Functional group confirmation.Presence of characteristic S=O stretching bands for the sulfonyl chloride group (~1380 and 1180 cm⁻¹).

Section 5: Visualization of Workflows

The following diagrams illustrate the logical flow for purification and the underlying principles.

PurificationDecisionTree Crude Crude 5-Bromopyridine-3-sulfonyl chloride hydrochloride Analysis Initial Analysis (TLC, ¹H NMR) Crude->Analysis Problem What is the main issue? Analysis->Problem Impurity_Polar Significant Polar Impurity (e.g., Sulfonic Acid) Problem->Impurity_Polar Polar Spot Impurity_NonPolar Multiple Non-Polar Impurities Problem->Impurity_NonPolar Non-Polar Spots Product_Oily Product is an Oil/Gum Problem->Product_Oily Physical Form Solution_Wash Protocol 1: Aqueous Precipitation/Wash Impurity_Polar->Solution_Wash Solution_Chroma Protocol 3: Flash Chromatography Impurity_NonPolar->Solution_Chroma Solution_Recryst Protocol 2: Recrystallization/Trituration Product_Oily->Solution_Recryst Final Pure Product Solution_Wash->Final Solution_Chroma->Final Solution_Recryst->Solution_Chroma If fails Solution_Recryst->Final

Caption: Decision tree for selecting a purification method.

AqueousWashMechanism cluster_0 Organic Phase (e.g., DCM) cluster_1 Aqueous Phase (Cold Dilute HCl) cluster_2 Separated Organic Phase cluster_3 Separated Aqueous Phase Crude Crude Product: - Sulfonyl Chloride (Product) - Sulfonic Acid (Impurity) Aqueous_Phase Aqueous Wash Crude->Aqueous_Phase Extraction Pure_Organic Purified Sulfonyl Chloride Aqueous_Phase->Pure_Organic Product is insoluble in aqueous phase Impure_Aqueous Sulfonic Acid (Impurity) Aqueous_Phase->Impure_Aqueous Impurity is soluble in aqueous phase

Caption: Principle of purification by aqueous washing.

References

optimizing reaction yield for 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, understanding its reactivity and handling is paramount to achieving high-yield, reproducible results.[1] This document moves beyond standard protocols to provide in-depth troubleshooting and practical FAQs, grounded in the principles of synthetic organic chemistry.

Troubleshooting Guide: Optimizing Your Reaction Yield

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I fix this?

Low conversion is a common but solvable issue. The root cause often lies in the integrity of the sulfonyl chloride or suboptimal reaction conditions.

  • Possible Cause 1: Degraded Sulfonyl Chloride

    • Why it Happens: 5-Bromopyridine-3-sulfonyl chloride is highly susceptible to hydrolysis.[2] Exposure to atmospheric moisture, even for brief periods, can convert the reactive sulfonyl chloride into the unreactive 5-bromopyridine-3-sulfonic acid. The hydrochloride salt form offers some stability, but it is not immune to degradation.

    • Validation & Solution:

      • Verify Purity: Before starting, verify the purity of your starting material via NMR or LC-MS if degradation is suspected.

      • Strict Anhydrous Technique: Ensure all glassware is oven-dried (≥120°C) and cooled under a desiccator.[3] Use freshly opened anhydrous solvents or solvents dried over appropriate agents (e.g., molecular sieves).

      • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere of dry nitrogen or argon. This is non-negotiable for consistent results.

  • Possible Cause 2: Suboptimal Reaction Temperature

    • Why it Happens: While many sulfonamide formations proceed well at 0°C to room temperature, some reactions involving less nucleophilic amines may require higher temperatures to achieve a reasonable rate. Conversely, running the reaction too cold may stall it completely.

    • Validation & Solution:

      • Monitor Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of the limiting reagent.[3][4] If no change is observed after a reasonable time, temperature may be the issue.

      • Controlled Heating: If the reaction is stalled at a low temperature, allow it to warm slowly to room temperature. If necessary, gently heat the reaction (e.g., to 40-50°C) while continuing to monitor its progress.

  • Possible Cause 3: Ineffective Base

    • Why it Happens: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl. This must be neutralized by a base to prevent the protonation and deactivation of the amine nucleophile. A base that is too weak or sterically hindered may not be effective.

    • Validation & Solution:

      • Choice of Base: For typical sulfonamide formations, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common. Pyridine can also be used as both a base and a catalyst.[5] Ensure at least one equivalent of the base is used relative to the sulfonyl chloride.

      • Solubility: Ensure the chosen base is soluble in the reaction solvent.

Q2: My main impurity is 5-bromopyridine-3-sulfonic acid. How can I prevent its formation and remove it from my product?

The formation of the corresponding sulfonic acid is the most common side reaction and is almost always due to the presence of water.

  • Prevention is Key:

    • Why it Happens: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, leading to rapid hydrolysis.[2][6]

    • Solution: The most effective strategy is prevention through the rigorous application of anhydrous techniques as described in Q1 . Additionally, when quenching the reaction, do so at a low temperature (e.g., by pouring the reaction mixture into ice-cold water or a chilled buffer solution) to minimize hydrolysis of any remaining sulfonyl chloride.[6]

  • Removal During Workup:

    • Why it Works: 5-bromopyridine-3-sulfonic acid is significantly more polar and water-soluble than the desired sulfonamide or sulfonate ester product. This difference in polarity can be exploited during the aqueous workup.

    • Protocol:

      • After quenching, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the combined organic layers with water or a saturated sodium bicarbonate solution. This will extract the acidic sulfonic acid into the aqueous phase.

      • Follow with a brine wash to remove residual water from the organic layer.[7]

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[7]

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing low reaction yields.

troubleshooting_workflow start Low Yield Observed check_reagents Check Purity of Starting Materials (LC-MS/NMR) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify or Replace Starting Materials reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Anhydrous? Inert? Temp?) reagents_ok->check_conditions Yes purify_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok improve_conditions Implement Strict Anhydrous & Inert Atmosphere Techniques conditions_ok->improve_conditions No monitor_reaction Monitor Reaction Progress (TLC/LC-MS) conditions_ok->monitor_reaction Yes improve_conditions->start reaction_complete Is Reaction Complete? monitor_reaction->reaction_complete optimize_time_temp Optimize Reaction Time and/or Temperature reaction_complete->optimize_time_temp No check_workup Review Workup & Purification (Losses? Emulsions?) reaction_complete->check_workup Yes optimize_time_temp->start optimize_workup Optimize Extraction/Chromatography. Consider Recrystallization. check_workup->optimize_workup success Yield Optimized optimize_workup->success

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store this compound?

Proper handling and storage are critical for safety and reagent longevity.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of dust and contact with skin or eyes.[8] It is classified as a corrosive material.[9][10]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[9] For long-term stability, storage at 2-8°C under an inert atmosphere (argon or nitrogen) is recommended.[11] Crucially, it must be stored away from water and incompatible materials such as strong bases, acids, and oxidizing agents.[8]

Q2: What is the purpose of the hydrochloride salt, and do I need to free-base it before my reaction?

The hydrochloride salt serves to increase the stability of the compound, making it a more manageable crystalline solid compared to the free base. For most applications, such as sulfonamide synthesis, you do not need to isolate the free base beforehand. The reaction base (e.g., triethylamine) will neutralize both the hydrochloride salt and the HCl generated during the reaction. If you do require the free base, it can be generated in situ during the workup by partitioning the compound between an organic solvent (like dichloromethane) and a mild aqueous base (like saturated NaHCO₃ solution).[12]

Q3: Can you provide a general protocol for synthesizing a sulfonamide using this reagent?

The following is a representative, step-by-step protocol for the reaction with a primary or secondary amine.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine 1. Dissolve amine (1.0 eq) & base (e.g., TEA, 2.2 eq) in anhydrous solvent. prep_inert 2. Establish inert atmosphere (N2/Ar). prep_amine->prep_inert prep_cool 3. Cool solution to 0°C (ice bath). prep_inert->prep_cool add_sulfonyl 4. Slowly add a solution of 5-bromopyridine-3-sulfonyl chloride HCl (1.1 eq) in anhydrous solvent. prep_cool->add_sulfonyl react_warm 5. Stir at 0°C, then allow to warm to room temperature. add_sulfonyl->react_warm monitor 6. Monitor reaction progress via TLC/LC-MS. react_warm->monitor quench 7. Quench reaction with cold water or buffer. monitor->quench extract 8. Extract with organic solvent (e.g., EtOAc). quench->extract wash 9. Wash organic layer with water and brine. extract->wash dry 10. Dry (Na2SO4), filter, and concentrate. wash->dry purify 11. Purify via flash chromatography or recrystallization. dry->purify

Caption: General experimental workflow for sulfonamide synthesis.

Q4: What are the key parameters to consider for reaction optimization?

To maximize your yield, consider a systematic optimization of the following parameters.

ParameterConsiderationRationale
Solvent Must be anhydrous and inert. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices.Protic solvents will react with the sulfonyl chloride. The solvent must also fully dissolve the reactants.
Base Use 2.0-2.5 equivalents of a non-nucleophilic base like TEA or DIPEA.One equivalent is needed to neutralize the hydrochloride salt, and another to scavenge the HCl produced during the reaction. Excess can help drive the reaction to completion.[5]
Temperature Start at 0°C for the addition, then allow to warm to room temperature.Slow, cold addition helps control the initial exothermic reaction and minimizes side product formation.
Stoichiometry A slight excess (1.05-1.2 equivalents) of the sulfonyl chloride can be used to ensure full consumption of a more valuable amine.The optimal ratio depends on the relative cost and ease of removal of the starting materials.

References

Technical Support Center: Managing Hydrolysis of 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical guidance on a critical challenge encountered when working with 5-Bromopyridine-3-sulfonyl chloride hydrochloride: managing its hydrolysis during chemical reactions. As a highly reactive electrophile, its efficacy is often compromised by premature reaction with water, leading to the formation of the unreactive sulfonic acid. This guide offers troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: Diagnosis and Mitigation of Hydrolysis-Related Issues

This section provides a systematic approach to identifying and resolving common problems arising from the hydrolysis of this compound.

Issue 1: Low or No Yield of the Desired Sulfonamide Product

A diminished yield is the most common symptom of sulfonyl chloride hydrolysis. The troubleshooting workflow below will guide you through a process of elimination to pinpoint the source of the issue.

low_yield_workflow start Problem: Low Sulfonamide Yield reagent_quality 1. Verify Reagent & Solvent Purity start->reagent_quality reaction_conditions 2. Assess Reaction Conditions reagent_quality->reaction_conditions sub_reagent1 Sulfonyl Chloride Degradation? (Hydrolysis) reagent_quality->sub_reagent1 sub_reagent2 Amine or Nucleophile Purity? reagent_quality->sub_reagent2 sub_reagent3 Base Quality (if used)? reagent_quality->sub_reagent3 sub_reagent4 Solvent Anhydrous? reagent_quality->sub_reagent4 workup_procedure 3. Evaluate Workup & Purification reaction_conditions->workup_procedure sub_conditions1 Inert Atmosphere Maintained? reaction_conditions->sub_conditions1 sub_conditions2 Optimal Temperature & Time? reaction_conditions->sub_conditions2 sub_conditions3 Correct Stoichiometry? reaction_conditions->sub_conditions3 sub_workup1 Product Loss During Extraction? workup_procedure->sub_workup1 sub_workup2 Hydrolysis During Quenching? workup_procedure->sub_workup2 solution_reagent Solution: • Use freshly opened/purified sulfonyl chloride. • Ensure amine/nucleophile is pure and dry. • Use anhydrous solvents and dry base. sub_reagent4->solution_reagent solution_conditions Solution: • Conduct under N2 or Ar. • Monitor reaction by TLC/LCMS to optimize. • Verify molar ratios. sub_conditions1->solution_conditions solution_workup Solution: • Optimize extraction pH. • Quench at low temperature (e.g., onto ice). • Consider alternative purification. sub_workup2->solution_workup

Caption: Troubleshooting workflow for low sulfonamide yield.

Issue 2: Presence of 5-Bromopyridine-3-sulfonic acid as a Major Byproduct

The detection of the corresponding sulfonic acid is a direct confirmation of hydrolysis.[1][2]

Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, which leads to the formation of the sulfonic acid and hydrochloric acid.[3][4][5] This reaction is often faster than the desired reaction with the intended nucleophile, especially if the nucleophile is sterically hindered or electronically deactivated.

Preventative Measures:

  • Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of moisture.[1] This includes using anhydrous solvents, drying glassware thoroughly (oven-drying or flame-drying), and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Reagent Quality: Use a freshly opened bottle of this compound or purify it before use if it has been stored for an extended period.[1] Similarly, ensure the amine or other nucleophile is dry.

  • Controlled Addition: Adding the sulfonyl chloride solution slowly to the reaction mixture containing the nucleophile can favor the desired reaction over hydrolysis, as the amine is generally more nucleophilic than trace amounts of water.[7]

Removal of Sulfonic Acid Impurity: If hydrolysis has already occurred, the resulting sulfonic acid can often be removed during the workup.

  • Aqueous Wash: Sulfonic acids are typically more water-soluble than the corresponding sulfonamides. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help extract the acidic impurity.

  • Acidic Scrubbing: For crude liquid sulfonyl chlorides, a wash with aqueous hydrochloric acid can be effective in removing the more water-soluble sulfonic acid.[2][8]

Issue 3: Inconsistent Reaction Rates or Stalled Reactions

Causality: If the sulfonyl chloride has partially hydrolyzed before or during the reaction, the effective concentration of the electrophile is reduced, leading to slower or incomplete conversion.

Troubleshooting Steps:

  • Re-evaluate Reagent Purity: Before starting, consider the age and storage conditions of your this compound. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[3]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials. If the reaction stalls, it may indicate that the sulfonyl chloride has been consumed by hydrolysis.

  • Temperature Control: While reactions are often run at 0 °C to room temperature to control exothermicity, excessively low temperatures can slow the desired reaction significantly, giving background hydrolysis a chance to compete.[1][9]

Frequently Asked Questions (FAQs)

Q1: How can I minimize hydrolysis during the reaction setup?

A1: A robust setup is the first line of defense.

  • Glassware Preparation: Ensure all glassware is oven-dried (at least 4 hours at 120 °C) or flame-dried under vacuum immediately before use to remove adsorbed water.[6]

  • Inert Atmosphere: Assemble the reaction apparatus and purge it with a dry, inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[1]

  • Solvent and Reagent Handling: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Add liquid reagents via syringe through a rubber septum.[6] Solid reagents should be added under a positive flow of inert gas.

Q2: What are the best practices for storing this compound?

A2: Proper storage is crucial to maintain the reagent's integrity.

  • Environment: Store in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and alcohols.[10]

  • Container: Keep the container tightly sealed. Consider storing it inside a desiccator containing a drying agent like Drierite or molecular sieves.

  • Inert Gas Blanket: For long-term storage, after opening, it is advisable to flush the container with an inert gas before resealing.

Q3: Can I use an aqueous workup for my reaction?

A3: Yes, but with caution. While it seems counterintuitive, a carefully controlled aqueous workup is standard for sulfonamide synthesis.

  • Low-Temperature Quenching: The reaction should be quenched by pouring it into a cold medium, such as ice-water or a cold aqueous solution.[2] This minimizes the time the unreacted sulfonyl chloride is exposed to water at a temperature where hydrolysis is rapid.

  • Precipitation Advantage: For some aryl sulfonyl chlorides with low water solubility, quenching in water can cause the product to precipitate, which can protect it from extensive hydrolysis.[11]

  • Extraction: After quenching, promptly extract the product into an organic solvent. The subsequent washing of the organic layer with brine (saturated aqueous NaCl) helps to remove the bulk of the dissolved water.[12]

Q4: My reaction involves a water-soluble amine. How can I prevent hydrolysis of the sulfonyl chloride?

A4: This is a challenging scenario. One common strategy is to use Schotten-Baumann conditions.

  • Schotten-Baumann Reaction: This involves dissolving the amine in an aqueous alkaline solution (e.g., NaOH or NaHCO₃) and then adding the sulfonyl chloride (often dissolved in a water-immiscible organic solvent like dichloromethane) with vigorous stirring. The amine, being more nucleophilic, reacts faster with the sulfonyl chloride at the interface of the two phases than the hydrolysis reaction.[7] The base in the aqueous layer neutralizes the HCl generated.

Experimental Protocol: General Procedure for Minimizing Hydrolysis in Sulfonamide Synthesis

This protocol outlines a standard procedure for the synthesis of a sulfonamide from this compound, emphasizing the steps to mitigate hydrolysis.

  • Apparatus Setup:

    • Place a round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum in a drying oven (120 °C) for at least 4 hours.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reagent Preparation:

    • Dissolve the amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq., freshly distilled) in anhydrous dichloromethane (DCM) in the reaction flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate, dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Reaction Execution:

    • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C via a syringe over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ice-cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[12][13][14]

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization as required.

hydrolysis_mechanism reagents 5-Bromopyridine-3-sulfonyl chloride + H₂O (Trace Moisture) nucleophilic_attack Nucleophilic Attack by Water reagents->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination of HCl intermediate->elimination product 5-Bromopyridine-3-sulfonic acid (Unreactive Byproduct) elimination->product

Caption: Mechanism of sulfonyl chloride hydrolysis.

Data Summary: Impact of Reaction Conditions on Hydrolysis

While specific quantitative data for this compound is proprietary, general trends for sulfonyl chlorides are well-established. The following table summarizes the qualitative impact of key parameters on the rate of hydrolysis versus the rate of sulfonamide formation.

ParameterImpact on Hydrolysis RateImpact on Sulfonamide Formation RateRecommended Action for Minimizing Hydrolysis
Water Concentration Directly ProportionalNo Direct EffectUse anhydrous solvents and reagents; maintain an inert atmosphere.[1][6]
Temperature IncreasesIncreasesPerform reaction at 0 °C to room temperature; avoid excessive heat.[1][9]
Base Can increase if aqueousNeutralizes HCl byproduct, driving the reaction forwardUse a dry, non-nucleophilic organic base (e.g., TEA, Pyridine).[15]
Nucleophile Reactivity No Direct EffectDirectly ProportionalEnsure the amine/nucleophile is not sterically hindered or electronically poor.

References

Technical Support Center: Troubleshooting Low Conversion in 5-Bromopyridine-3-sulfonyl chloride Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Bromopyridine-3-sulfonyl chloride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. 5-Bromopyridine-3-sulfonyl chloride is a critical building block in medicinal chemistry, primarily used for the synthesis of sulfonamides, a functional group present in numerous therapeutic agents. Its unique structure, featuring a pyridine core, offers specific electronic properties and potential for further functionalization.

However, the high reactivity that makes this compound valuable also makes it susceptible to specific challenges, often leading to low conversion rates. This guide provides in-depth, cause-and-effect troubleshooting solutions and foundational knowledge to help you optimize your reactions and achieve high yields.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section addresses the most common issues encountered during sulfonamide synthesis using this compound in a direct question-and-answer format.

Q1: My reaction shows very low or no product formation, with most of my starting amine unreacted. What are the primary causes?

This is a frequent issue that typically points to problems with reagent integrity, reaction setup, or the fundamental reaction conditions.

Root Cause Analysis:

  • Degradation of the Sulfonyl Chloride: 5-Bromopyridine-3-sulfonyl chloride is highly sensitive to moisture.[1] Exposure to atmospheric humidity or residual water in the solvent leads to rapid hydrolysis, converting the reactive sulfonyl chloride into the corresponding unreactive 5-bromopyridine-3-sulfonic acid. This sulfonic acid will not react with the amine.[1]

  • Insufficient Base: The starting material is a hydrochloride salt, meaning the pyridine nitrogen is protonated. This, along with the HCl generated during the sulfonamide formation, requires at least two equivalents of base to neutralize.[2][3] If the base is insufficient, the starting amine will be protonated, rendering it non-nucleophilic and halting the reaction.

  • Low Reagent Purity: Impurities in either the amine or the sulfonyl chloride can inhibit the reaction. Always verify the purity of your starting materials via NMR or LC-MS before use.[1]

  • Suboptimal Temperature: While many sulfonylation reactions proceed at room temperature, some less nucleophilic or sterically hindered amines require heating to drive the reaction to completion. Conversely, an excessively high temperature can lead to reagent decomposition.[1]

Recommended Actions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use and conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Verify Base Stoichiometry: Use a minimum of 2.2 equivalents of a suitable base (e.g., triethylamine, pyridine). For weakly nucleophilic amines, consider a stronger, non-nucleophilic base.

  • Perform a Reagent Quality Check: If possible, run a small-scale control reaction with a simple, highly reactive amine (like benzylamine) to confirm the activity of your sulfonyl chloride.

  • Optimize Temperature: Start the reaction at 0 °C, adding the sulfonyl chloride dropwise to control any initial exotherm, and then allow it to warm to room temperature. If no conversion is observed via TLC or LC-MS after several hours, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring.[2]

Q2: My main side product is 5-bromopyridine-3-sulfonic acid. How do I prevent its formation?

The presence of the sulfonic acid is a definitive sign of sulfonyl chloride hydrolysis. This competitive reaction consumes your electrophile, directly reducing the yield of the desired sulfonamide.

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles. Water, while a weaker nucleophile than most amines, can be present in much higher concentrations if reaction conditions are not strictly anhydrous, leading to significant hydrolysis.

Prevention Strategies:

  • Rigorous Drying of Reagents and Solvents: Solvents should be passed through an activated alumina column or distilled from an appropriate drying agent (e.g., CaH₂ for dichloromethane). Amines and bases like triethylamine should be stored over KOH pellets or distilled.

  • Inert Atmosphere is Crucial: Never handle 5-Bromopyridine-3-sulfonyl chloride in open air for extended periods. Weigh it quickly and perform all subsequent steps under a positive pressure of nitrogen or argon.[1]

  • Order of Addition: A common protocol involves dissolving the amine and base in the anhydrous solvent first, followed by the slow, portion-wise addition of the solid sulfonyl chloride or a solution of it in the same anhydrous solvent. This ensures the amine is the primary nucleophile available to react.

Q3: My amine is sterically hindered or electronically deactivated (poorly nucleophilic), and the conversion is very low. How can I drive the reaction forward?

Amines with bulky substituents near the nitrogen atom or those bearing strong electron-withdrawing groups are less reactive.[1] Overcoming this reduced nucleophilicity requires more forcing conditions.

Optimization Steps:

  • Increase Reaction Temperature: After initial mixing at a lower temperature, heat the reaction mixture. Temperatures between 50 °C and 80 °C are common for less reactive amines. Monitor for potential decomposition of starting materials at higher temperatures.

  • Extend Reaction Time: These reactions can be slow, sometimes requiring 12-24 hours or longer to reach completion. Use TLC or LC-MS to monitor the consumption of the limiting reagent.[4][5]

  • Change the Solvent: Switching to a higher-boiling point aprotic solvent like 1,4-dioxane or N,N-Dimethylformamide (DMF) can facilitate the use of higher temperatures. Ensure the DMF is anhydrous, as it is notoriously hygroscopic.

  • Use a Stronger Base: While triethylamine (pKa of conjugate acid ≈ 10.7) is standard, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKa ≈ 13.5) can be more effective at maintaining the amine in its deprotonated, nucleophilic state.

Process Flowchart: Troubleshooting Low Conversion

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

G start Low Conversion Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents hydrolysis Is Sulfonic Acid byproduct observed? check_reagents->hydrolysis TLC/LC-MS Analysis check_conditions Step 2: Assess Reaction Conditions temp_time Is reaction slow or stalled? check_conditions->temp_time check_amine Step 3: Evaluate Amine Reactivity amine_hindered Is amine sterically hindered or deactivated? check_amine->amine_hindered base_ok Is Base > 2.2 eq.? hydrolysis->base_ok No use_anhydrous Action: Use rigorously dried solvents/reagents under inert atmosphere. hydrolysis->use_anhydrous Yes base_ok->check_conditions Yes add_base Action: Add more base. base_ok->add_base No success Problem Solved use_anhydrous->success add_base->success temp_time->check_amine No increase_temp Action: Increase temperature and/or reaction time. temp_time->increase_temp Yes increase_temp->success forcing_conditions Action: Use stronger base (DBU), higher boiling solvent (Dioxane), and higher temp. amine_hindered->forcing_conditions Yes amine_hindered->success No, re-evaluate forcing_conditions->success

Caption: A decision tree for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Q: How should I properly store and handle this compound? A: Due to its moisture sensitivity, it must be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term storage, refrigeration at 2-8°C or freezing is recommended to minimize degradation.[6][7]

Q: What is the purpose of the hydrochloride salt form of this reagent? A: The hydrochloride salt enhances the compound's shelf-life and stability by protonating the pyridine nitrogen. This reduces the ring's electron density and susceptibility to degradation. However, it necessitates the use of an additional equivalent of base in reactions to first neutralize the salt before the reaction can proceed.

Q: What are the best solvents and bases for this reaction? A: The choice is critical and depends on the amine's reactivity and the desired reaction temperature. Aprotic solvents are mandatory.

ParameterRecommended OptionsRationale
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), 1,4-DioxaneThese are aprotic and do not react with the sulfonyl chloride. DCM is excellent for reactions at or below room temperature. Dioxane is preferred for higher temperatures.
Bases Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)These act as HCl scavengers.[2][3] Pyridine can sometimes act as a nucleophilic catalyst. DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous.
Strong Bases 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium Hydride (NaH)Reserved for very unreactive amines. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine but requires careful handling.

Reaction Mechanism and Key Protocol

Understanding the reaction mechanism is key to effective troubleshooting. The formation of a sulfonamide is a nucleophilic acyl substitution reaction at the sulfur center.

References

effect of base on 5-Bromopyridine-3-sulfonyl chloride hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromopyridine-3-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile reagent. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sulfonamide formation reaction with this compound is sluggish or failing. What is the most likely cause?

Low or no yield in sulfonamide synthesis is a common issue. The primary suspects are the quality of your reagents and the reaction conditions, with the choice and handling of the base being a critical factor.

Initial Troubleshooting Checklist:

  • Reagent Integrity:

    • This compound: This compound is moisture-sensitive.[1] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a frequent cause of reaction failure, as the sulfonic acid is unreactive towards amines under these conditions.[1] Always use a freshly opened bottle or ensure the reagent has been stored under inert gas in a desiccator.[2][3] The hydrochloride form means that an additional equivalent of base is required to neutralize the HCl salt before the reaction can proceed.

    • Amine: Ensure your amine is pure and dry. Primary and secondary amines are generally reactive, but their nucleophilicity can vary.[4]

    • Solvent: Use anhydrous solvents. Any residual water will promote the hydrolysis of the sulfonyl chloride.[1]

  • Reaction Conditions:

    • Stoichiometry: A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, but remember to account for the hydrochloride salt with an extra equivalent of base. A slight excess of the base (2.1-2.5 equivalents in total) is often beneficial.[1]

    • Temperature: These reactions are typically run at 0 °C to room temperature.[1] If the reaction is slow, gentle heating can be applied, but be cautious as this can also promote side reactions.

Q2: How does the choice of base affect the reactivity and outcome of my reaction?

The base plays a dual role: it neutralizes the HCl salt of the starting material and the HCl generated during the sulfonamide formation.[5][6] The choice of base can significantly impact reaction rate, yield, and purity.

  • Commonly Used Bases:

    • Pyridine: Often used as both a base and a solvent. Its moderate basicity (pKa of conjugate acid ≈ 5.2) is generally sufficient to drive the reaction forward without causing significant degradation of the starting material.[4][5] It can also act as a nucleophilic catalyst.

    • Triethylamine (TEA): A stronger, non-nucleophilic base (pKa of conjugate acid ≈ 10.7) that is very effective at scavenging HCl.[7] However, its bulkier nature can sometimes hinder reactions with sterically demanding substrates.[8]

    • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is useful when dealing with sensitive substrates where nucleophilic catalysis by the base is undesirable.[9]

    • Inorganic Bases (e.g., Na₂CO₃, K₂CO₃, NaOH): These can be used in biphasic or aqueous systems.[4][6] They are cost-effective but may lead to lower yields due to the increased potential for hydrolysis of the sulfonyl chloride.[10]

Troubleshooting Base Selection:

  • Low Reactivity: If the reaction is slow with a weaker base like pyridine, switching to a stronger base like triethylamine may accelerate the reaction.[11]

  • Side Product Formation: If you observe unexpected side products, consider that a nucleophilic base like pyridine could be reacting with your sulfonyl chloride. Switching to a non-nucleophilic base like DIPEA can mitigate this.

  • Hydrolysis: If hydrolysis is a major issue, ensure your organic base is dry. Using inorganic bases in a strictly anhydrous organic solvent can also be an option, although their solubility can be a challenge.

Visualizing the Reaction: The Role of the Base

The following diagram illustrates the general mechanism for sulfonamide formation and highlights the critical roles of the base.

Sulfonamide_Formation Reagents 5-Bromopyridine-3-sulfonyl chloride (Hydrochloride Salt) + R¹R²NH (Amine) FreeSulfonylChloride Free 5-Bromopyridine-3-sulfonyl chloride Reagents->FreeSulfonylChloride + 1 eq. Base (Neutralization of HCl salt) Base1 Base (e.g., Pyridine, TEA) Intermediate Tetrahedral Intermediate FreeSulfonylChloride->Intermediate + R¹R²NH (Nucleophilic Attack) Product Sulfonamide Product Intermediate->Product - H⁺ Byproduct Base·HCl (Salt) Product->Byproduct + Base (Scavenges generated HCl) Troubleshooting_Flowchart Start Low/No Sulfonamide Yield CheckReagents Check Reagent Quality (Sulfonyl Chloride, Amine, Solvent) Start->CheckReagents CheckConditions Verify Reaction Conditions (Stoichiometry, Temp, Atmosphere) CheckReagents->CheckConditions Hydrolysis Is Hydrolysis Suspected? CheckConditions->Hydrolysis UseAnhydrous Action: Use Anhydrous Conditions & Fresh Reagents Hydrolysis->UseAnhydrous Yes BaseIssue Is Base Choice the Problem? Hydrolysis->BaseIssue No UseAnhydrous->BaseIssue ChangeBase Action: Switch to Stronger or Non-Nucleophilic Base BaseIssue->ChangeBase Yes AmineIssue Is Amine Nucleophilicity Low? BaseIssue->AmineIssue No ChangeBase->AmineIssue HeatReaction Action: Gentle Heating & Increase Reaction Time AmineIssue->HeatReaction Yes Success Reaction Successful AmineIssue->Success No HeatReaction->Success

References

Technical Support Center: Purification of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromopyridine-3-sulfonyl chloride hydrochloride (CAS: 65001-21-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical reagent. As a heterocyclic sulfonyl chloride, its high reactivity is key to its utility in synthesis but also presents unique stability and purification challenges.[1] This document provides in-depth troubleshooting advice and validated protocols to ensure your material meets the stringent purity requirements for successful downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the handling and analysis of this compound.

Q1: What are the most common impurities I should expect to see in my material? The most prevalent impurity is 5-Bromopyridine-3-sulfonic acid , the product of hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water, and even trace moisture in solvents or the atmosphere can lead to this degradation.[2][3] Other potential impurities can include residual solvents from the synthesis, unreacted starting materials, or byproducts from chlorination reactions.

Q2: My freshly opened bottle of the compound appears damp, clumpy, or has a strong acidic smell. Is it still usable? This is a strong indicator of hydrolysis. The hydrochloride salt is hygroscopic and can absorb atmospheric moisture, leading to the formation of 5-Bromopyridine-3-sulfonic acid and hydrogen chloride (HCl) gas, which contributes to the acidic odor. While the material may be partially salvageable through rigorous purification, its quality is compromised. For critical applications, using a fresh, properly stored lot is highly recommended.

Q3: What is the correct way to store this reagent to minimize degradation? To maintain its integrity, this compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container in a refrigerator at 2-8°C.[4] Avoid frequent opening of the container in a humid environment. It is good practice to aliquot the reagent into smaller, single-use quantities upon receipt.

Q4: Can I use an aqueous workup to purify my crude reaction mixture containing this compound? Yes, but with extreme caution. An aqueous workup can be effective for removing water-soluble byproducts but must be performed rapidly with cold solutions to minimize hydrolysis of the desired product.[5] Prolonged exposure to water, especially at neutral or basic pH, will significantly degrade the sulfonyl chloride.[6]

Q5: What are the best analytical methods to quickly assess the purity of my sample? ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is the most direct method. The spectrum will clearly show the characteristic aromatic protons of the desired product. The presence of the sulfonic acid impurity will be indicated by a shift in the proton signals and potentially a broad peak from the acidic proton. HPLC (High-Performance Liquid Chromatography) is also excellent for quantifying purity and resolving minor impurities.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solution(s)
NMR shows significant peaks corresponding to 5-Bromopyridine-3-sulfonic acid. Hydrolysis has occurred due to exposure to moisture during the reaction, workup, or storage.Perform a rapid, cold aqueous wash. See Protocol 1 for a detailed method to remove the acidic impurity. For future work, ensure all solvents are anhydrous and reactions are run under an inert atmosphere.
The isolated material is a discolored (yellow to brown) oil or sticky solid instead of a solid. Presence of colored impurities from the synthesis or decomposition. The material may also be "oiled out" due to impurities depressing the melting point.Purification by flash column chromatography is highly effective at removing baseline impurities and color. See Protocol 3 .
The compound does not dissolve completely in non-polar organic solvents for a reaction. The material is a hydrochloride salt, which increases its polarity and reduces solubility in solvents like hexanes or toluene. The presence of the insoluble sulfonic acid impurity is also possible.Use more polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF). Gentle warming can aid dissolution, but prolonged heating should be avoided.
Low recovery after purification by aqueous workup. Significant hydrolysis of the product occurred during the extraction process. The pH may have been too high, or the exposure time was too long.Ensure the workup is performed quickly and at low temperatures (0-5°C). Use a weak base like sodium bicarbonate, not strong bases like NaOH or KOH. Minimize the time the compound spends in the aqueous phase.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving purity issues with this compound.

G cluster_start Initial Observation cluster_analysis Purity Analysis cluster_decision Diagnosis cluster_solutions Purification Path cluster_end Final Outcome start Crude or Stored 5-Bromopyridine-3-sulfonyl chloride HCl analysis Analyze by ¹H NMR / HPLC start->analysis decision Assess Impurity Profile analysis->decision sol1 High Purity: Proceed with reaction decision->sol1 >95% Pure sol2 Aqueous-Soluble Impurities (e.g., Sulfonic Acid) decision->sol2 Mainly Acidic Impurity sol3 Non-polar / Colored Impurities decision->sol3 Complex Mixture / Color end_product Pure Product sol1->end_product proc1 Execute Protocol 1: Aqueous Workup sol2->proc1 proc3 Execute Protocol 3: Column Chromatography sol3->proc3 proc1->analysis Re-analyze proc3->analysis Re-analyze

Caption: Troubleshooting logic for impurity removal.

Part 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for common purification scenarios. Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Purification via Rapid Aqueous Workup

This method is designed to remove the primary impurity, 5-Bromopyridine-3-sulfonic acid, by exploiting its higher water solubility and acidic nature.

Rationale: A cold, dilute solution of sodium bicarbonate (a weak base) is used to neutralize and extract the acidic sulfonic acid into the aqueous phase. The process is performed quickly and at low temperature to minimize base-promoted hydrolysis of the target sulfonyl chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0-5°C in an ice-water bath.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel. Add an equal volume of a cold (0-5°C), saturated aqueous solution of sodium bicarbonate.

  • Extraction: Gently invert the funnel 3-4 times to mix the layers, venting frequently to release any evolved CO₂ gas. Avoid vigorous shaking , as this can promote emulsion formation and increase contact time, leading to hydrolysis.

  • Separation: Allow the layers to separate quickly and drain the bottom organic layer.

  • Brine Wash: Wash the organic layer with an equal volume of cold, saturated aqueous sodium chloride (brine). This helps to remove residual water.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a bath temperature below 40°C to yield the purified product.

  • Verification: Confirm purity using NMR or HPLC.

Protocol 2: Purification by Recrystallization

Recrystallization is effective when the desired compound is significantly more soluble in a hot solvent than in a cold one, and the impurities have different solubility profiles.

Rationale: This process relies on the principle of differential solubility. By dissolving the crude material in a minimum amount of a hot solvent and allowing it to cool, the desired compound should crystallize out in a purer form, leaving impurities behind in the solvent.

Solvent System Selection: Finding an appropriate solvent system is critical. A single solvent or a binary solvent system may be required. Good starting points for screening include:

  • Single Solvents: Toluene, Acetonitrile, Ethyl Acetate.

  • Binary Systems: Hexanes/Ethyl Acetate, Hexanes/Dichloromethane.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, add a small amount of crude material and a few drops of the chosen solvent. Heat the mixture. If it dissolves completely and becomes cloudy or forms a precipitate upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent system required to just dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator (2-8°C) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 3: Purification by Flash Column Chromatography

This is a highly effective method for separating the target compound from impurities with different polarities.[7]

Rationale: The crude mixture is loaded onto a silica gel column. A solvent system (mobile phase) is passed through the column, and compounds separate based on their affinity for the silica gel (stationary phase). Less polar compounds typically elute faster than more polar compounds.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A good solvent system (e.g., Hexanes:Ethyl Acetate) should give the desired product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column by passing the mobile phase through it, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

General Purification Workflow

Caption: A general workflow for product purification.

References

preventing decomposition of 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromopyridine-3-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. As a potent electrophile, its utility in synthesizing sulfonamides and other key molecular scaffolds is significant. However, its reactivity also makes it susceptible to decomposition, which can compromise experimental outcomes.

This document moves beyond standard data sheets to provide in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and ensuring the integrity of your experiments.

Core Principles of Stability: The Two Adversaries

The stability of this compound is primarily challenged by two factors: water and heat. Understanding the mechanism of these threats is the first step toward prevention.

  • Hydrolysis: The sulfonyl chloride functional group (-SO₂Cl) possesses a highly electrophilic sulfur atom. It is exceptionally sensitive to moisture.[1] Water acts as a nucleophile, attacking the sulfur atom and leading to the rapid and irreversible formation of the corresponding, and often unreactive, 5-Bromopyridine-3-sulfonic acid.[2][3] This is the most common mode of decomposition.

  • Thermal Decomposition: Like many reactive intermediates, aryl sulfonyl chlorides can be thermally labile.[4] Elevated temperatures can promote the extrusion of sulfur dioxide (SO₂) and the formation of other degradation byproducts, leading to discoloration and a reduction in purity.[1][5]

The hydrochloride salt form provides some stability but does not negate these fundamental reactivities. Therefore, rigorous control of the experimental environment is paramount.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I just received my bottle of this compound. How should I store it to ensure long-term stability?

A1: Proper storage from the moment of receipt is critical to maximizing the shelf-life and efficacy of the reagent. The primary goal is to create an environment that is consistently cold, dry, and inert.

Upon receipt, inspect the container seal for integrity. Do not accept a container with a broken seal. The compound is a solid and should appear as a white or off-white crystalline powder.[6] Any signs of discoloration (yellowing or browning) or clumping into a sticky solid suggest potential exposure to moisture or heat and may indicate degradation.

For optimal long-term storage, adhere to the following conditions:

ParameterRecommendationRationale & Causality
Temperature Store at 2-8°C.[7]Low temperatures slow the rate of all potential decomposition reactions, including thermal degradation and residual hydrolysis.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[8][9]This displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidative side reactions.
Container Keep in the original, tightly sealed container.Minimizes headspace and prevents ingress of atmospheric moisture. Ensure the cap is securely tightened after each use.
Location Store in a dedicated corrosives cabinet or desiccator within a refrigerator.[6]The compound is corrosive.[1] Storing in a desiccator adds an extra layer of protection against moisture.
Q2: My reaction yield is consistently low, and my NMR/LC-MS analysis shows a significant amount of 5-Bromopyridine-3-sulfonic acid. What is causing this?

A2: The presence of 5-Bromopyridine-3-sulfonic acid is the definitive sign of hydrolysis.[2] This indicates that the sulfonyl chloride has reacted with water at some point during your experimental workflow. The root cause can be traced to one or more of the following sources:

  • Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, allows atmospheric water to enter the reaction vessel.

  • Wet Solvents: Using solvents from bottles that have been opened multiple times or are not specifically designated as "anhydrous" or "dry" is a common source of water contamination.

  • Wet Reagents: Other reagents in the reaction mixture, such as the amine or alcohol substrate or the base, may contain residual water.

  • Contaminated Glassware: Failure to properly dry glassware (e.g., in an oven at >100°C for several hours) before use will introduce water.

  • Improper Quenching/Workup: Quenching the reaction at room temperature or with a large volume of aqueous solution can hydrolyze any remaining sulfonyl chloride.[2]

Solution: The key is the rigorous exclusion of water throughout the entire process. Refer to the detailed protocol in Q3 for a comprehensive anhydrous reaction setup.

Q3: Can you provide a step-by-step protocol for setting up an experiment to minimize decomposition and maximize my yield?

A3: Absolutely. A proactive approach based on sound anhydrous techniques is the most effective strategy. The following protocol provides a self-validating system to ensure the integrity of your reaction.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, addition funnel, stir bar, etc.).

    • Dry the glassware in an oven at 120°C for at least 4 hours (overnight is ideal).

    • Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen). Allow it to cool to room temperature under this inert atmosphere.

  • Reagent & Solvent Preparation:

    • Use only freshly opened bottles of anhydrous solvents or solvents purified through a solvent purification system.

    • Ensure all other reagents (e.g., amines, bases) are anhydrous. If necessary, dry them according to established laboratory procedures.

    • Weigh the this compound quickly in a dry environment (e.g., a glove box or on a balance in a low-humidity room) and seal the container immediately.

  • Reaction Execution:

    • Dissolve the substrate (e.g., amine) and any non-nucleophilic base (e.g., pyridine, triethylamine) in the anhydrous solvent under the inert atmosphere.

    • Cool the reaction mixture to the desired temperature, typically 0°C, using an ice-water bath. This controls the exotherm of the reaction and minimizes side reactions.

    • Add the this compound portion-wise as a solid or as a solution in the anhydrous reaction solvent.

    • Maintain the inert atmosphere and temperature for the duration of the reaction. Monitor progress using an appropriate technique (TLC, LC-MS).

  • Workup & Quenching:

    • Once the reaction is complete, quench it by slowly adding the reaction mixture to a cold (0°C) aqueous solution or ice.[2] This rapid cooling and dilution minimize hydrolysis of the product during the workup phase.

    • Proceed with extraction and purification as required by your specific procedure.

The workflow below visualizes this essential process for maintaining reagent integrity.

G cluster_prep Preparation Phase (Strictly Anhydrous) cluster_reaction Reaction Phase (Inert & Cold) cluster_workup Workup Phase (Controlled Quench) glassware Oven-Dry Glassware (>120°C, >4h) reagents Use Anhydrous Solvents & Reagents weigh Weigh Reagent Quickly Under Inert Gas setup Assemble Hot & Cool Under N2/Ar weigh->setup dissolve Dissolve Substrate/Base in Anhydrous Solvent setup->dissolve cool Cool to 0°C dissolve->cool add Add Sulfonyl Chloride (Portion-wise) cool->add react Monitor Reaction (TLC/LC-MS) add->react quench Pour Reaction Mix onto Ice/Cold Water react->quench extract Extract & Purify quench->extract caption Fig 1. Workflow for Preventing Decomposition.

Caption: Fig 1. Recommended workflow for handling this compound.

Q4: What are the primary decomposition pathways I am trying to prevent?

A4: You are primarily preventing two degradation reactions, as illustrated in the diagram below. The most common is hydrolysis, which converts your reactive sulfonyl chloride into the unreactive sulfonic acid. The second is thermal decomposition, which can lead to a complex mixture of byproducts.

G cluster_pathways Decomposition Pathways reagent This compound Highly Reactive Intermediate hydrolysis 5-Bromopyridine-3-sulfonic acid Unreactive Byproduct reagent->hydrolysis Hydrolysis (+ H₂O) thermal Degradation Products (e.g., SO₂, HCl, Aryl Halide) reagent->thermal Thermal Stress (Heat, Δ) caption Fig 2. Primary Decomposition Pathways.

Caption: Fig 2. Primary decomposition pathways for this compound.

Q5: Besides water and heat, are there any other reagents or conditions I should avoid?

A5: Yes. The high electrophilicity of the sulfonyl chloride group means it will react with a wide range of nucleophiles. While this is the basis for its intended use (e.g., reacting with amines to form sulfonamides), unintended reactions with other nucleophiles present in your reaction mixture will consume the reagent and lower your yield.

Avoid the following:

  • Strong Bases: Incompatible with strong bases which can promote side reactions.[1]

  • Alcohols: If not your intended substrate, alcohols (e.g., methanol, ethanol used as solvents) will react to form sulfonate esters.[3]

  • Strong Reducing Agents: These are listed as incompatible materials and could potentially reduce the sulfonyl group.[1]

  • Nucleophilic Solvents: Avoid using nucleophilic solvents like alcohols unless they are part of the desired reaction. Opt for non-reactive, anhydrous solvents such as Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), or Toluene.

By understanding the inherent reactivity of this compound and implementing rigorous anhydrous and low-temperature techniques, you can ensure its stability and achieve reliable, high-yielding results in your synthetic endeavors.

References

Navigating the Nuances of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride: A Technical Guide to Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the work-up procedures of reactions involving 5-Bromopyridine-3-sulfonyl chloride hydrochloride. Our goal is to equip you with the expertise to confidently navigate the complexities of your experiments, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and fundamental concepts for working with this compound.

Q1: What is the significance of the hydrochloride salt in this compound, and how does it impact my reaction?

A1: The hydrochloride salt form of 5-Bromopyridine-3-sulfonyl chloride enhances the compound's stability and shelf-life by protonating the pyridine nitrogen. This protonation prevents potential side reactions and decomposition pathways that can occur with the free base, which is more nucleophilic.[1] However, this also means that for every mole of the sulfonyl chloride used, you are introducing an additional mole of hydrochloric acid into your reaction mixture.

During a typical sulfonamide synthesis, where the sulfonyl chloride reacts with a primary or secondary amine, HCl is generated as a byproduct.[2] Therefore, when using the hydrochloride salt, you must account for both the HCl from the salt and the HCl generated in situ. This necessitates the use of at least two equivalents of a base: one to neutralize the hydrochloride salt and another to scavenge the HCl produced during the reaction.

Q2: Do I need to neutralize the hydrochloride salt before adding my nucleophile?

A2: Not necessarily. A common and efficient approach is to add the base to the reaction mixture containing the amine (your nucleophile) and the solvent before the addition of this compound. This ensures that the amine remains deprotonated and nucleophilic. Alternatively, the base can be added concurrently. Pre-neutralizing the sulfonyl chloride hydrochloride in a separate step is generally not recommended as it can expose the now more reactive free-base sulfonyl chloride to premature hydrolysis if any moisture is present.

Q3: What is the most common side reaction during the work-up, and how can I minimize it?

A3: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding 5-bromopyridine-3-sulfonic acid.[2] This occurs when the highly electrophilic sulfonyl chloride reacts with water. To minimize hydrolysis, it is crucial to perform the reaction under anhydrous conditions until the quenching step. During the aqueous work-up, hydrolysis is inevitable for any unreacted sulfonyl chloride. The resulting sulfonic acid is highly water-soluble and can typically be removed through aqueous extraction.

Q4: My desired sulfonamide product seems to be partitioning into the aqueous layer during extraction. What could be the cause, and how can I resolve this?

A4: If your sulfonamide product has polar functional groups or a low molecular weight, it may exhibit some solubility in the aqueous phase, particularly if the pH is not optimal. The pyridine nitrogen in your product is basic and can be protonated under acidic conditions, increasing its aqueous solubility.

To address this, ensure the aqueous layer is sufficiently basic (pH > 8) before extraction with an organic solvent. Adding brine (saturated NaCl solution) to the aqueous layer can also decrease the solubility of your organic product in the aqueous phase, a phenomenon known as the "salting out" effect. If the product remains in the aqueous layer, consider using a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. In some cases, continuous liquid-liquid extraction may be necessary for highly polar products.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the work-up of reactions with this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Insufficient base. 2. Hydrolysis of the sulfonyl chloride. 3. Poor nucleophilicity of the amine. 4. Product loss during work-up.1. Ensure at least 2 equivalents of base (e.g., triethylamine, pyridine) are used. For weakly nucleophilic amines, a stronger base or a catalytic amount of a nucleophilic catalyst (e.g., DMAP) may be needed. 2. Confirm the reaction was conducted under anhydrous conditions. Use freshly distilled solvents and dry glassware. 3. Consider using a more forcing reaction condition (e.g., higher temperature), but monitor for decomposition. 4. Check the pH of the aqueous layer to ensure it is basic before extraction. Consider back-extraction of the aqueous layers.
Oily or Gummy Product After Solvent Removal 1. Presence of 5-bromopyridine-3-sulfonic acid. 2. Residual solvent (e.g., pyridine, DMF). 3. Presence of pyridinium or triethylammonium salts.1. The sulfonic acid is a common byproduct of hydrolysis. Ensure thorough washing of the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃) to remove it. 2. Co-evaporate the residue with a non-polar solvent like toluene to azeotropically remove residual high-boiling solvents. 3. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a water wash to remove the resulting salts. Be cautious if your product is acid-sensitive.
Product Contaminated with Starting Amine 1. Incomplete reaction. 2. Inefficient removal during work-up.1. Allow the reaction to run for a longer duration or consider gentle heating. Monitor by TLC or LC-MS. 2. Wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract the unreacted amine into the aqueous phase.
Unexpected Side Products 1. Reaction of the bromine on the pyridine ring. 2. Formation of a bis-sulfonated product (if the amine has more than one reactive site).1. While generally stable, the bromopyridine moiety could potentially undergo side reactions under harsh conditions (e.g., high temperatures, strong bases, or with certain catalysts).[3] Analyze byproducts by LC-MS and NMR to identify their structures and adjust reaction conditions accordingly. 2. Use a controlled stoichiometry of the sulfonyl chloride and consider protecting other reactive sites on the nucleophile if necessary.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the work-up and purification of a typical sulfonamide synthesis using this compound.

Protocol 1: Standard Aqueous Work-up for a Neutral or Basic Sulfonamide
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any unreacted 5-Bromopyridine-3-sulfonyl chloride. Be aware that this may be exothermic.

  • Dilution: Dilute the quenched reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Aqueous Wash (Basic): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic species, including the hydrochloride salts of the base used and any 5-bromopyridine-3-sulfonic acid formed.

  • Aqueous Wash (Water): Wash the organic layer with deionized water to remove any residual bicarbonate.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Protocol 2: Acidic Wash for Removal of Basic Impurities

This protocol is useful if the desired sulfonamide is stable to dilute acid and the reaction contains excess starting amine or a basic catalyst like pyridine.

  • Quenching and Dilution: Follow steps 1 and 2 from Protocol 1.

  • Aqueous Wash (Acidic): Wash the organic layer with 1M hydrochloric acid (HCl). This will protonate and extract basic impurities into the aqueous phase.

  • Aqueous Wash (Water): Wash the organic layer with deionized water.

  • Aqueous Wash (Basic): Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid.

  • Brine Wash, Drying, and Concentration: Follow steps 6-8 from Protocol 1.

  • Purification: Proceed with purification as described in Protocol 1.

Part 4: Visualizations

Diagram 1: General Workflow for Sulfonamide Synthesis and Work-up

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 5-Bromopyridine-3-sulfonyl chloride HCl E Reaction Mixture A->E B Amine (Nucleophile) B->E C Base (>= 2 eq.) C->E D Anhydrous Solvent D->E F Quench with Water E->F G Dilute with Organic Solvent F->G H Aqueous Extraction (e.g., NaHCO3 wash) G->H I Dry Organic Layer H->I J Concentrate I->J K Crude Sulfonamide J->K L Recrystallization or Chromatography K->L M Pure Sulfonamide L->M G cluster_aqueous Aqueous Phase (Basic Wash) Sulfonamide R-SO2-NHR' (Product) SulfonylChloride 5-Br-Py-SO2Cl (Unreacted) SulfonicAcid 5-Br-Py-SO3- Na+ SulfonylChloride->SulfonicAcid Hydrolysis (H2O, OH-) Base Excess Base (e.g., Et3N) Salt Base-H+ Cl- Base->Salt Neutralization (H+ from HCl)

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of building blocks like 5-Bromopyridine-3-sulfonyl chloride hydrochloride is of paramount importance. This guide provides an in-depth technical overview of the essential analytical techniques required to ensure the identity, purity, and stability of this critical reagent. We will explore the causality behind experimental choices, present detailed methodologies, and compare the analytical profiles of related structures to provide a comprehensive understanding.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a versatile intermediate in medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a reactive sulfonyl chloride group, makes it a valuable precursor for the synthesis of a wide array of sulfonamides and other derivatives with potential therapeutic applications.[2] The hydrochloride salt form is often employed to improve the compound's stability and handling characteristics.

Given its reactive nature, rigorous analytical characterization is crucial to confirm its structure and assess its purity, as impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final compounds.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

A comprehensive analysis of this compound necessitates a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information, leading to a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Verification

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may be less soluble or reactive in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Average 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Use a 45° pulse angle and a relaxation delay of 5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good spectrum due to the low natural abundance of the ¹³C isotope.

Based on the analysis of structurally similar compounds, such as 2-chloropyridine-5-sulfonyl chloride[4], the following spectral data for the pyridine ring protons and carbons of 5-Bromopyridine-3-sulfonyl chloride can be predicted. The hydrochloride salt will likely lead to a downfield shift of the pyridine protons due to the protonation of the nitrogen atom.

Analysis Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~9.3dH-2
~9.1dH-6
~8.7tH-4
¹³C NMR ~152CHC-2
~148CC-5
~145CC-3
~140CHC-6
~125CHC-4

Note: These are predicted values and may vary slightly in experimental data.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 5-10 mg of Compound Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve Standard TMS Internal Standard Standard->Dissolve NMR_Spec NMR Spectrometer (≥400 MHz) Dissolve->NMR_Spec H1_Acq ¹H NMR Acquisition NMR_Spec->H1_Acq C13_Acq ¹³C NMR Acquisition NMR_Spec->C13_Acq Processing Fourier Transform & Phase/Baseline Correction H1_Acq->Processing C13_Acq->Processing Integration Integration & Peak Picking Processing->Integration Analysis Chemical Shift & Coupling Constant Analysis Integration->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] For this compound, FT-IR is particularly useful for confirming the presence of the sulfonyl chloride group and the pyridine ring.

  • Sample Preparation: Grind 1-2 mg of the compound with approximately 200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Vibrational Mode Expected Frequency (cm⁻¹) Significance
N-H Stretch (from HCl)3200-2500 (broad)Indicates the presence of the hydrochloride salt.
Aromatic C-H Stretch3100-3000Characteristic of the pyridine ring.
Asymmetric SO₂ Stretch1380-1360Confirms the presence of the sulfonyl group.[6]
Symmetric SO₂ Stretch1180-1160Confirms the presence of the sulfonyl group.[6]
C=C, C=N Ring Stretching1600-1450Vibrations of the pyridine ring.[7]
S-Cl Stretch700-600Indicates the sulfonyl chloride functionality.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and identifying potential impurities.[8]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

  • Analysis: Inject the sample and acquire the mass spectrum in positive ion mode. The high-resolution mass spectrum (HRMS) should be obtained to confirm the elemental composition.

The mass spectrum is expected to show the molecular ion peak corresponding to the free base. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed.

  • Molecular Ion (M+) : The [M+H]⁺ ion for C₅H₃BrClNO₂S is expected at m/z 255.88, with a characteristic isotopic pattern due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

  • Major Fragments : Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine radical and the SO₂ group.[9]

    • [M - Cl]⁺

    • [M - SO₂]⁺

Diagram: Analytical Workflow for Quality Control

QC_Workflow cluster_tests Analytical Testing cluster_eval Data Evaluation start Incoming Batch of 5-Bromopyridine-3-sulfonyl chloride hydrochloride NMR NMR Spectroscopy (¹H & ¹³C) start->NMR FTIR FT-IR Spectroscopy start->FTIR MS Mass Spectrometry (LC-MS) start->MS HPLC HPLC Analysis start->HPLC Structure_Confirm Structure Confirmation NMR->Structure_Confirm FTIR->Structure_Confirm MS->Structure_Confirm Impurity_ID Impurity Identification MS->Impurity_ID Purity_Assess Purity Assessment HPLC->Purity_Assess Decision Decision Structure_Confirm->Decision Purity_Assess->Decision Impurity_ID->Decision end_pass Batch Release end_fail Batch Rejection/ Further Purification Decision->end_pass Pass Decision->end_fail Fail

Caption: A comprehensive analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Impurity Profiling

HPLC is the primary method for determining the purity of a compound and for identifying and quantifying any impurities.[10] Due to the reactive nature of the sulfonyl chloride group, careful method development is required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often suitable. For example, Mobile Phase A: 0.1% trifluoroacetic acid in water; Mobile Phase B: Acetonitrile. A typical gradient might be from 20% to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a solution of the compound in the initial mobile phase composition at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative peak areas.

Potential impurities may arise from the synthesis process, including starting materials or by-products of side reactions. A common impurity is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride. This impurity would be more polar and thus have a shorter retention time in reverse-phase HPLC.

Comparison with Alternative Reagents

The analytical approach for this compound can be compared to that of other substituted pyridine sulfonyl chlorides used in drug discovery.

Compound Key Structural Feature Noteworthy Analytical Consideration
This compound Bromo-substituted pyridine ring, hydrochloride saltThe presence of bromine and chlorine leads to a complex isotopic pattern in mass spectrometry. The hydrochloride salt affects the chemical shifts in NMR.
Pyridine-3-sulfonyl chloride [9]Unsubstituted pyridine ringSimpler NMR and mass spectra compared to the brominated analogue. Highly reactive and prone to hydrolysis.[11]
2-Chloropyridine-5-sulfonyl chloride Chloro-substituted pyridine ringThe position of the substituents will lead to a different splitting pattern in the ¹H NMR spectrum compared to the 3-sulfonyl chloride.
5-Bromo-2-chloropyridine-3-sulfonyl chloride [12]Bromo and chloro substituted pyridine ringEven more complex isotopic pattern in mass spectrometry due to the presence of three halogen atoms.

The choice of analytical methods remains consistent across these analogues, but the interpretation of the data requires careful consideration of the specific substitution pattern on the pyridine ring.

Conclusion

The robust characterization of this compound is a critical, multi-step process that ensures its suitability for use in drug discovery and development. By employing a combination of NMR, FT-IR, MS, and HPLC, researchers can confidently verify the structure, assess the purity, and identify potential impurities. The protocols and expected data presented in this guide provide a solid framework for the comprehensive analysis of this important synthetic intermediate.

References

A Comparative Spectroscopic Guide to Sulfonamides Derived from 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutic agents, a comprehensive understanding of spectroscopic techniques is paramount. This guide provides an in-depth comparative analysis of the spectroscopic signatures of sulfonamides derived from the versatile building block, 5-Bromopyridine-3-sulfonyl chloride hydrochloride. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to equip you with the expertise to unambiguously identify and characterize these important compounds.

The strategic incorporation of the 5-bromopyridine moiety into sulfonamide scaffolds offers a rich playground for medicinal chemists. The pyridine ring can influence the physicochemical properties and biological activity of the molecule, while the bromine atom serves as a handle for further synthetic diversification, for instance, through cross-coupling reactions. The synthesis of these sulfonamides is typically achieved through the reaction of 5-Bromopyridine-3-sulfonyl chloride with a primary or secondary amine[1].

This guide will not only present the expected spectroscopic data but also explain the underlying principles that govern the observed signals, empowering you with a predictive understanding of these molecular structures.

The Spectroscopic Toolkit: A Multi-faceted Approach

A single spectroscopic technique rarely provides a complete structural picture. A synergistic approach, leveraging the strengths of various methods, is the most robust strategy for structural elucidation. The workflow for the comprehensive analysis of a newly synthesized sulfonamide is depicted below.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Synthesis Synthesis of Sulfonamide from 5-Bromopyridine-3-sulfonyl chloride NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Provides detailed structural framework IR IR Spectroscopy Synthesis->IR Identifies key functional groups MS Mass Spectrometry Synthesis->MS Determines molecular weight and fragmentation UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Investigates electronic transitions Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

Caption: A typical workflow for the synthesis and spectroscopic characterization of sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a sulfonamide derived from 5-bromopyridine-3-sulfonyl chloride, we expect to see signals corresponding to the protons of the pyridine ring, the N-H proton of the sulfonamide, and the protons of the substituent on the sulfonamide nitrogen.

The protons on the pyridine ring of a 5-bromopyridine-3-sulfonamide derivative will typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm[2][3]. The exact chemical shifts and coupling patterns will be influenced by the substituent on the sulfonamide nitrogen. The proton of the sulfonamide group (-SO₂NH-) is often observed as a broad singlet, and its chemical shift can be highly variable (typically δ 8.0 - 11.0 ppm), depending on the solvent, concentration, and temperature, due to hydrogen bonding[2][3][4].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a 5-bromopyridine-3-sulfonamide derivative, we anticipate signals for the five carbons of the pyridine ring and any carbons in the N-substituent. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and will appear at a distinct chemical shift. The carbon atom directly bonded to the sulfonyl group (C3) will also have a characteristic chemical shift. Aromatic carbons in pyridine rings typically resonate in the range of δ 120-150 ppm.

Comparative Data for a Representative Sulfonamide: N-Benzyl-5-bromopyridine-3-sulfonamide

To illustrate the expected NMR data, let's consider a hypothetical yet representative example, N-benzyl-5-bromopyridine-3-sulfonamide.

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity Notes
Pyridine H2~8.9d
Pyridine H4~8.2t
Pyridine H6~8.8d
-SO₂NH-~8.5 (variable)br sBroad signal due to hydrogen bonding and quadrupolar relaxation.
-CH₂-~4.3dCoupled to the N-H proton.
Phenyl-H~7.3mSignals for the five protons of the benzyl group.
Carbon (¹³C) Expected Chemical Shift (δ, ppm) Notes
Pyridine C2~152
Pyridine C3~138Attached to the sulfonyl group.
Pyridine C4~135
Pyridine C5~122Attached to bromine.
Pyridine C6~150
-CH₂-~48
Phenyl C~127-137Signals for the six carbons of the benzyl group.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For sulfonamides, the most characteristic absorption bands are those associated with the sulfonyl (-SO₂) and the N-H groups.

The sulfonyl group gives rise to two strong and distinct stretching vibrations:

  • Asymmetric S=O stretch: Typically observed in the range of 1350-1310 cm⁻¹[4].

  • Symmetric S=O stretch: Usually found between 1160-1140 cm⁻¹[4].

The N-H stretch of the sulfonamide group (-SO₂NH-) is typically seen as a single peak in the region of 3350-3140 cm⁻¹[4]. The position and shape of this band can be influenced by hydrogen bonding.

Key IR Absorption Frequencies for 5-Bromopyridine-3-Sulfonamide Derivatives

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
-SO₂-Asymmetric Stretch1350 - 1310Strong
-SO₂-Symmetric Stretch1160 - 1140Strong
-NH- (Sulfonamide)N-H Stretch3350 - 3140Medium
C=C, C=N (Pyridine)Stretching1600 - 1450Medium to Strong
C-BrStretching700 - 500Medium to Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for sulfonamides, which typically results in the observation of the protonated molecule [M+H]⁺.

A characteristic fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation (CID) is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da[5]. This fragmentation can be a diagnostic tool for identifying the sulfonamide moiety. The cleavage of the S-N bond is also a common fragmentation pathway.

MS_Fragmentation M+H [M+H]⁺ Protonated Molecule M+H-SO2 [M+H - SO₂]⁺ M+H->M+H-SO2 - SO₂ (64 Da) Py-Br [C₅H₃BrN]⁺ M+H->Py-Br - SO₂NHR R-NH2 [R-NH₂]⁺ M+H->R-NH2 - C₅H₃BrSO₂

Caption: Common fragmentation pathways for 5-bromopyridine-3-sulfonamides in ESI-MS/MS.

For our representative compound, N-benzyl-5-bromopyridine-3-sulfonamide (Molecular Formula: C₁₂H₁₁BrN₂O₂S), the expected monoisotopic mass is approximately 325.97 g/mol . The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br), showing two peaks of nearly equal intensity separated by 2 Da.

Expected Key Fragments in the Mass Spectrum of N-Benzyl-5-bromopyridine-3-sulfonamide

m/z (monoisotopic) Proposed Fragment Notes
326.98 / 328.98[M+H]⁺Isotopic pattern due to Bromine.
262.98 / 264.98[M+H - SO₂]⁺Loss of sulfur dioxide.
155.94 / 157.94[C₅H₃BrN]⁺Cleavage of the C-S bond.
106.07[C₇H₈N]⁺Benzylamine fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

Sulfonamides containing aromatic rings, such as the 5-bromopyridine system, will exhibit characteristic UV absorptions. The pyridine ring and any other aromatic substituents are the primary chromophores. The electronic transitions are typically π → π* and n → π*. The position of λ_max can be influenced by the solvent polarity.

For 5-bromopyridine-3-sulfonamide derivatives, one would expect to observe absorption bands in the UV region, likely between 200 and 300 nm, corresponding to the electronic transitions within the substituted pyridine ring.

Experimental Protocols

Synthesis of a Representative Sulfonamide (N-Benzyl-5-bromopyridine-3-sulfonamide)

  • To a solution of benzylamine (1.1 mmol) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add this compound (1.0 mmol) portion-wise.

  • If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.2 mmol) to neutralize the HCl generated.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-5-bromopyridine-3-sulfonamide.

Spectroscopic Characterization

  • NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using an ESI-MS instrument in positive ion mode.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum using a UV-Vis spectrophotometer.

Conclusion

The comprehensive spectroscopic analysis of sulfonamides derived from this compound is a critical step in their synthesis and characterization. By employing a combination of NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently determine the structure, purity, and molecular properties of these novel compounds. This guide provides a foundational understanding of the expected spectroscopic data and the principles behind them, serving as a valuable resource for scientists in the field of drug discovery and development. The ability to interpret these spectra is a key skill that enables the rational design and synthesis of new and effective therapeutic agents.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Bromopyridine-3-sulfonyl Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its nitrogen atom imparts favorable pharmacokinetic properties, including improved solubility and the ability to form crucial hydrogen bonds with biological targets. When combined with a sulfonamide moiety, a pharmacophore renowned for its wide spectrum of biological activities, the resulting pyridine-sulfonamide framework becomes a powerful platform for drug discovery.[1]

5-Bromopyridine-3-sulfonyl chloride hydrochloride stands out as a particularly strategic starting material. The reactive sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide derivatives by reacting with various primary and secondary amines. Furthermore, the bromo substituent provides a handle for further structural modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of biological activity. This guide provides a comparative analysis of the potential biological activities of compounds derived from this versatile scaffold, supported by experimental data from closely related analogues and detailed protocols for their evaluation.

Anticipated Biological Activities and a Comparative Look at Analogs

While specific, comprehensive studies on the biological activities of a wide range of compounds directly synthesized from this compound are emerging, the broader class of pyridine and quinoline-based sulfonamides has been extensively investigated. Based on this body of research, we can anticipate several key biological activities for derivatives of this scaffold, primarily in the realms of anticancer, antimicrobial, and enzyme inhibitory applications.

Anticancer Activity: Targeting Cellular Proliferation

The sulfonamide group is a key feature in a number of established and experimental anticancer agents.[2] Pyridine-sulfonamide derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often multifactorial, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and various kinases.

Comparative Data for Anticancer Analogs

To illustrate the potential potency of 5-bromopyridine-3-sulfonamide derivatives, the following table summarizes the anticancer activity of structurally related quinoline-5-sulfonamides against several human cancer cell lines.[3][4]

Compound ID (Analog)Target Cell LineIC50 (µM) ± SDReference Drug (Cisplatin) IC50 (µM) ± SDReference Drug (Doxorubicin) IC50 (µM) ± SD
3c C-32 (Amelanotic Melanoma)16.2 ± 0.915.1 ± 1.11.8 ± 0.1
MDA-MB-231 (Breast Adenocarcinoma)19.4 ± 1.219.8 ± 1.52.1 ± 0.2
A549 (Lung Adenocarcinoma)24.3 ± 1.821.2 ± 1.92.5 ± 0.2
3d C-32 (Amelanotic Melanoma)21.5 ± 1.515.1 ± 1.11.8 ± 0.1
MDA-MB-231 (Breast Adenocarcinoma)25.1 ± 1.919.8 ± 1.52.1 ± 0.2
A549 (Lung Adenocarcinoma)29.7 ± 2.121.2 ± 1.92.5 ± 0.2

Data is illustrative and based on structurally related quinoline-sulfonamide analogs.[3][4]

The data suggests that pyridine-sulfonamide derivatives can exhibit significant anticancer activity, in some cases comparable to standard chemotherapeutic agents like cisplatin. The variation in activity between different derivatives underscores the importance of the substituents on the sulfonamide nitrogen in determining potency and selectivity.

Antimicrobial Activity: A Renewed Look at a Classic Pharmacophore

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[5] The pyridine moiety can enhance the antimicrobial properties of the sulfonamide core. These compounds often act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms.[1]

Comparative Data for Antimicrobial Analogs

The following table presents the minimum inhibitory concentration (MIC) values for a series of benzenesulfonamide derivatives, which serve as a proxy for the potential antimicrobial efficacy of 5-bromopyridine-3-sulfonamide derivatives.[6]

Compound ID (Analog)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
5 125250125
7 62.512562.5
16 125250125
Ciprofloxacin (Control) 31.2562.5-
Fluconazole (Control) --31.25

Data is illustrative and based on structurally related benzenesulfonamide analogs.[6]

These findings indicate that sulfonamide derivatives can possess broad-spectrum antimicrobial activity. The development of novel pyridine-sulfonamides from 5-bromopyridine-3-sulfonyl chloride could lead to new agents to combat drug-resistant pathogens.

Enzyme Inhibition: A Focus on Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in various physiological processes.[7][8] Their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[7] Sulfonamides are the classical inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.

Comparative Data for Carbonic Anhydrase Inhibitor Analogs

The inhibitory activity of a series of coumarin-based sulfonamides against different human carbonic anhydrase (hCA) isoforms is presented below as a reference for the potential of 5-bromopyridine-3-sulfonamide derivatives as CA inhibitors.[4]

Compound ID (Analog)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
20a 158.389.420.26.0
35b 21.95---
Acetazolamide (Standard) 250.012.025.05.7

Data is illustrative and based on structurally related coumarin-sulfonamide analogs.[4]

The data highlights the potential for developing potent and isoform-selective CA inhibitors from the 5-bromopyridine-3-sulfonyl chloride scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biological assays discussed.

Synthesis of 5-Bromopyridine-3-sulfonamide Derivatives

The following diagram illustrates the general synthetic workflow for producing a library of sulfonamide derivatives from this compound.

G A This compound D Reaction Mixture A->D Step 1 B Primary or Secondary Amine (R1R2NH) B->D Step 1 C Base (e.g., Pyridine, Triethylamine) in an inert solvent (e.g., DCM) C->D Step 1 E Work-up and Purification (e.g., Extraction, Chromatography) D->E Step 2 F 5-Bromo-N-(R1,R2)-pyridine-3-sulfonamide Derivative E->F Step 3 G A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 values H->I

References

A Researcher's Guide to Alternatives in Sulfonamide Synthesis: Moving Beyond 5-Bromopyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance and Inherent Challenges of Pyridyl Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, from antibacterial "sulfa drugs" to treatments for cancer, diabetes, and inflammatory diseases.[1][2] Its unique properties—acting as a stable, non-classical bioisostere of an amide, with an additional hydrogen bond acceptor and improved metabolic stability—make it a privileged scaffold in drug design.[3]

Within this class, pyridyl sulfonamides are of particular interest, with the pyridine ring offering a key vector for modulating solubility, metabolic properties, and target engagement. 5-Bromopyridine-3-sulfonyl chloride hydrochloride has long served as a workhorse reagent for introducing this critical moiety. However, its high reactivity, while beneficial for bond formation, comes with significant drawbacks. Sulfonyl chlorides are notoriously sensitive to moisture, hydrolyzing readily, which complicates handling, storage, and reaction consistency.[4] Furthermore, their preparation often involves harsh, hazardous reagents like chlorosulfonic acid, limiting their utility in late-stage functionalization of complex molecules.[5][6]

This guide provides a comprehensive comparison of modern, viable alternatives to 5-Bromopyridine-3-sulfonyl chloride, designed for researchers seeking more stable, versatile, and efficient routes to pyridyl sulfonamides. We will explore the mechanistic rationale behind each alternative, present comparative experimental data, and provide detailed protocols to empower scientists to select the optimal strategy for their specific synthetic challenges.

The Benchmark: The Classical Sulfonyl Chloride Approach

The standard method for synthesizing pyridyl sulfonamides involves the direct reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the HCl byproduct.[7][8]

G cluster_0 Standard Sulfonamide Synthesis Workflow reagents 5-Bromopyridine-3-sulfonyl chloride HCl + Amine (R-NH2) + Base (e.g., Pyridine, TEA) reaction Reaction Vessel (DCM or THF, 0°C to RT) reagents->reaction Combine workup Aqueous Workup (Wash, Dry, Concentrate) reaction->workup Quench & Extract purification Purification (Crystallization or Chromatography) workup->purification product Final Sulfonamide Product purification->product

Caption: Standard workflow for sulfonamide synthesis using a sulfonyl chloride.

Representative Experimental Protocol: Synthesis of N-Benzyl-5-bromopyridine-3-sulfonamide

  • To a stirred solution of benzylamine (1.1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add this compound (1.0 eq.) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the sulfonyl chloride.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to afford the desired sulfonamide.

While effective, this protocol underscores the challenges: the starting material is moisture-sensitive, and the reaction can be subject to side reactions if not carefully controlled.

Alternative 1: Sulfonyl Fluorides - The Stable Sibling

The most direct and increasingly popular alternative to sulfonyl chlorides are their fluoride counterparts. The rationale is grounded in fundamental chemistry: the sulfur-fluorine bond is approximately 40 kcal/mol stronger than the sulfur-chlorine bond, rendering sulfonyl fluorides significantly more stable to hydrolysis and reduction.[4] This enhanced stability makes them ideal for multi-step syntheses, library preparation, and late-stage functionalization where sensitive functional groups must be preserved.

The trade-off for this stability is reduced reactivity.[9] While sulfonyl chlorides react readily with amines, sulfonyl fluorides often require activation to achieve efficient conversion.

Causality of Activation: The reduced electrophilicity of the sulfur center in a sulfonyl fluoride necessitates a strategy to make it more susceptible to nucleophilic attack. Lewis acids are ideal for this role, coordinating to the fluorine or oxygen atoms of the sulfonyl group, thereby withdrawing electron density and increasing the partial positive charge on the sulfur atom.

G cluster_1 Lewis Acid Activation of Sulfonyl Fluorides sf Ar-SO2F (Sulfonyl Fluoride) activated Activated Complex [Ar-SO2F---Ca(NTf2)2] sf->activated la Ca(NTf2)2 (Lewis Acid) la->activated amine R-NH2 (Amine) product Ar-SO2-NHR (Sulfonamide) amine->product activated->product Nucleophilic Attack

Caption: Lewis acid activation enhances the electrophilicity of the sulfonyl fluoride.

Recent work has shown that calcium triflimide [Ca(NTf₂)₂] is a particularly effective and mild catalyst for this transformation, enabling the coupling of a wide array of sulfonyl fluorides and amines in good to excellent yields.[10]

Comparative Performance: Sulfonyl Chloride vs. Sulfonyl Fluoride

Parameter5-Bromopyridine-3-sulfonyl Chloride HCl5-Bromopyridine-3-sulfonyl Fluoride
Stability Low; highly moisture-sensitive.[4]High; bench-stable, resistant to hydrolysis.[9]
Handling Requires inert atmosphere, careful storage.Can be handled in air, easy to store.
Reactivity High; reacts readily without activation.Low; requires activation (e.g., Ca(NTf₂)₂).[10]
Reaction Time Typically 1-4 hours.Typically 12-24 hours.[10]
Yield (Model Rxn) Good to Excellent (75-95%).Good to Excellent (70-90%) with activation.[9]
Chemoselectivity Lower; can react with other nucleophiles (e.g., alcohols).[11]Higher; selective for amines over alcohols.[11]

Experimental Protocol: Ca(NTf₂)₂-Mediated Synthesis of N-Benzyl-5-bromopyridine-3-sulfonamide

  • To a vial, add 5-Bromopyridine-3-sulfonyl fluoride (1.0 eq.), benzylamine (1.2 eq.), Ca(NTf₂)₂ (10-20 mol%), and a suitable solvent such as tert-amyl alcohol (0.2 M).

  • Seal the vial and heat the mixture to 60-80 °C for 12-24 hours.

  • Monitor the reaction by LC-MS for the consumption of the sulfonyl fluoride.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude residue by column chromatography to yield the final product.[10]

Alternative 2: In Situ Generation & One-Pot Strategies

Key Precursors for In Situ Generation:

  • Aryl Boronic Acids: Palladium-catalyzed coupling of aryl boronic acids with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by treatment with a chlorinating agent (e.g., NCS), provides a versatile route to sulfonyl chlorides.[12] This method allows for the direct conversion to sulfonamides in a one-pot fashion.[12]

  • Thiols: Direct oxidative chlorination of thiols using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source is an effective method.[13]

  • Aromatic Carboxylic Acids: A novel copper-catalyzed decarboxylative halosulfonylation allows unactivated aromatic acids to be converted directly into sulfonyl chlorides and subsequently into sulfonamides in one pot.[3][14]

  • Diazonium Salts: The Sandmeyer-type reaction, involving the treatment of an aryldiazonium salt with SO₂ and a copper catalyst, is a classic method that has been updated with modern photocatalytic approaches.[15][16]

G cluster_2 One-Pot Synthesis from Boronic Acid start Pyridine-3-boronic Acid + DABSO (SO2 Source) step1 Sulfinate Intermediate Formation start->step1 pd_cat Pd Catalyst pd_cat->step1 step2 In Situ Sulfonyl Chloride step1->step2 chlorination Chlorinating Agent (e.g., NCS) chlorination->step2 product Final Sulfonamide Product step2->product amination Amine (R-NH2) amination->product

Caption: One-pot workflow for sulfonamide synthesis starting from a boronic acid.

Experimental Protocol: One-Pot Synthesis from 3-Pyridylboronic Acid

  • In a reaction vessel, combine 3-pyridylboronic acid (1.0 eq.), DABSO (0.6 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand in a solvent like dioxane.

  • Heat the mixture under an inert atmosphere (e.g., to 80 °C) for 2-4 hours to form the sulfinate intermediate.

  • Cool the reaction mixture and add N-chlorosuccinimide (NCS, 1.2 eq.). Stir at room temperature for 1 hour to generate the sulfonyl chloride in situ.

  • Add the desired amine (1.5 eq.) and a base (e.g., pyridine, 2.0 eq.) to the reaction mixture.

  • Stir at room temperature for an additional 2-6 hours until the sulfonamide formation is complete (monitor by LC-MS).

  • Perform a standard aqueous workup followed by chromatographic purification.[12]

Alternative 3: Activated Sulfonate Esters - The Solid Surrogates

Another strategy involves using bench-stable, solid sulfonate esters as surrogates for highly reactive sulfonyl chlorides. Pentafluorophenyl (PFP) sulfonate esters, in particular, have emerged as useful reagents.[17] They are stable enough to be isolated and purified but sufficiently reactive to undergo aminolysis under mild conditions to form sulfonamides.[18] This approach combines the handling advantages of sulfonyl fluorides with a reactivity profile that often does not require harsh activation.[17]

Comparative Summary of Alternatives

MethodKey PrecursorKey AdvantagesKey DisadvantagesBest For...
Classical Sulfonyl ChlorideHigh reactivity, well-established.Poor stability, moisture-sensitive, harsh prep.[4]Standard transformations with robust substrates.
Sulfonyl Fluoride Sulfonyl FluorideExcellent stability, high chemoselectivity.[9][11]Lower reactivity, requires activation.[10]Late-stage functionalization, library synthesis.
In Situ Generation Boronic Acid, Thiol, etc.Bypasses unstable intermediates, high scope.[3][12]May require catalyst, optimization needed.Rapid analog synthesis, novel scaffolds.
Activated Ester PFP Sulfonate EsterBench-stable solid, good reactivity.[17][18]Requires synthesis of the ester precursor.Applications requiring a solid, stable reagent.

Conclusion and Future Outlook

The synthesis of pyridyl sulfonamides has evolved significantly beyond the classical reliance on 5-Bromopyridine-3-sulfonyl chloride. For researchers prioritizing stability, chemoselectivity, and ease of handling, sulfonyl fluorides activated by mild Lewis acids represent a superior choice, especially in the context of complex molecule synthesis. For those focused on rapid diversification and the exploration of novel chemical space from readily available building blocks, in situ generation methods from precursors like boronic acids offer unparalleled flexibility and efficiency.

The choice of reagent is no longer a default but a strategic decision. By understanding the causal principles behind the reactivity and stability of these alternatives, researchers can select the most appropriate tool to accelerate their drug discovery and development programs, leading to cleaner reactions, higher yields, and a broader synthetic scope.

References

A Comparative Guide to the Synthesis of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride: Methodological Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride

This compound is a pivotal building block in contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique molecular architecture, featuring a reactive sulfonyl chloride group and a versatile brominated pyridine core, renders it an invaluable intermediate for the construction of complex molecular entities. The sulfonyl chloride moiety readily participates in nucleophilic substitution reactions to form sulfonamides and sulfonate esters—functional groups prevalent in a myriad of bioactive compounds. Concurrently, the bromo-substituent provides a handle for further molecular elaboration through various cross-coupling reactions. Given its significance, the efficient and reliable synthesis of this compound is of paramount importance. This guide provides an in-depth, comparative analysis of two prominent synthetic methodologies for the preparation of this compound, offering field-proven insights to inform experimental design and scale-up considerations.

Methodology 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of aryl amines to a wide array of functionalities via their diazonium salts.[1] This approach, when applied to the synthesis of 5-Bromopyridine-3-sulfonyl chloride, commences with the diazotization of 3-amino-5-bromopyridine. The resulting diazonium salt is then subjected to a copper-catalyzed reaction with a sulfur dioxide source to yield the desired sulfonyl chloride.

Causality of Experimental Choices

The choice of a Sandmeyer-type reaction is predicated on its reliability and the ready availability of the starting material, 3-amino-5-bromopyridine. The diazotization is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which can be explosive if isolated. The use of a copper(I) or copper(II) salt is crucial for the catalytic cycle that facilitates the conversion of the diazonium salt to the sulfonyl chloride in the presence of sulfur dioxide. A recent advancement in this methodology involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid surrogate for gaseous sulfur dioxide, enhancing the safety and practicality of the procedure.[1][2][3]

Experimental Protocol: Sandmeyer Synthesis
  • Diazotization:

    • Suspend 3-amino-5-bromopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Chlorosulfonylation:

    • In a separate flask, prepare a solution of copper(II) chloride (0.1 eq) in glacial acetic acid saturated with sulfur dioxide gas (or using DABSO as a solid SO2 source).

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the acetic acid/SO2/CuCl2 mixture. Vigorous gas evolution (N2) will be observed.

    • After the addition is complete, allow the reaction to stir at a low temperature for an additional hour, then gradually warm to room temperature.

  • Work-up and Isolation:

    • Pour the reaction mixture onto crushed ice.

    • The solid precipitate of this compound is collected by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Dry the product under vacuum. The hydrochloride salt is typically formed in the presence of excess hydrochloric acid.

Methodology 2: Direct Chlorosulfonylation

Direct chlorosulfonylation is an alternative and more direct route that involves the electrophilic aromatic substitution of 5-bromopyridine with a strong chlorosulfonating agent, typically chlorosulfonic acid. This method circumvents the need for the preparation and handling of a diazonium salt intermediate.

Causality of Experimental Choices

This method leverages the strong electrophilic nature of chlorosulfonic acid to directly introduce the -SO2Cl group onto the pyridine ring. The pyridine nitrogen must be protonated to prevent coordination with the chlorosulfonic acid, and the reaction is typically carried out at elevated temperatures to overcome the deactivation of the ring by the bromo substituent and the pyridinium ion. The regioselectivity is governed by the directing effects of the substituents on the pyridine ring.

Experimental Protocol: Direct Chlorosulfonylation
  • Reaction Setup:

    • In a flask equipped with a stirrer, dropping funnel, and a gas outlet to a scrubber (for HCl gas), place an excess of chlorosulfonic acid (e.g., 4-5 equivalents).

    • Cool the chlorosulfonic acid to 0 °C.

  • Addition of Substrate:

    • Slowly and cautiously add 5-bromopyridine (1.0 eq) portion-wise to the cold chlorosulfonic acid, ensuring the temperature does not rise significantly.

  • Reaction:

    • After the addition is complete, slowly heat the reaction mixture to a temperature of 100-120 °C.

    • Maintain this temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or quenching an aliquot and analyzing by NMR).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Very cautiously, pour the cooled reaction mixture onto a large amount of crushed ice. This step is highly exothermic and releases HCl gas.

    • The precipitated product, 5-Bromopyridine-3-sulfonyl chloride, is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • The combined organic layers are washed with cold water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • To obtain the hydrochloride salt, the crude free base can be dissolved in a suitable solvent and treated with HCl (e.g., as a solution in ether or dioxane).

Comparative Analysis

ParameterMethodology 1: Sandmeyer Reaction Methodology 2: Direct Chlorosulfonylation
Starting Material 3-Amino-5-bromopyridine5-Bromopyridine
Number of Steps Two-step, one-pot procedureOne-step procedure
Reagents NaNO2, HCl, SO2/DABSO, CuCl2Chlorosulfonic acid
Reaction Conditions Low temperature (0-5 °C)Elevated temperature (100-120 °C)
Yield Generally good to excellent (can exceed 80%)[2]Variable, can be moderate to good
Purity Often provides a cleaner product directlyMay require more extensive purification
Safety Considerations Handling of potentially unstable diazonium salts (though not isolated); use of gaseous SO2 (if DABSO is not used).Highly corrosive and reactive chlorosulfonic acid; vigorous reaction with water during work-up, releasing HCl gas.
Scalability Readily scalable, with modern variations improving safety.[1][2]Scalable, but requires careful handling of large quantities of chlorosulfonic acid.

Visualizing the Synthetic Workflows

Sandmeyer_Reaction cluster_start Starting Material cluster_diazotization Diazotization (0-5 °C) cluster_chlorosulfonylation Chlorosulfonylation A 3-Amino-5-bromopyridine B Diazonium Salt Intermediate A->B D 5-Bromopyridine-3-sulfonyl chloride HCl B->D C NaNO2, HCl E SO2/DABSO, CuCl2

Caption: Workflow for the Sandmeyer Synthesis Route.

Direct_Chlorosulfonylation cluster_start_direct Starting Material cluster_reaction Direct Chlorosulfonylation (100-120 °C) cluster_hcl_salt HCl Salt Formation F 5-Bromopyridine G 5-Bromopyridine-3-sulfonyl chloride F->G I 5-Bromopyridine-3-sulfonyl chloride HCl G->I H Chlorosulfonic Acid J HCl

Caption: Workflow for the Direct Chlorosulfonylation Route.

Validation and Characterization

The successful synthesis and purity of this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the compound. The characteristic shifts for the pyridine protons and the carbon attached to the sulfonyl chloride group are key indicators.

  • Infrared (IR) Spectroscopy: The presence of the sulfonyl chloride group is indicated by strong characteristic absorption bands typically in the regions of 1370-1410 cm-1 and 1166-1204 cm-1.[4]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

Conclusion and Recommendations

Both the Sandmeyer reaction and direct chlorosulfonylation represent viable methods for the synthesis of this compound.

  • The Sandmeyer reaction is often favored for its milder conditions and potentially higher yields and purity of the final product. The use of DABSO as a sulfur dioxide surrogate further enhances the safety and convenience of this method, making it highly suitable for both laboratory and larger-scale synthesis.[1][2]

For researchers prioritizing safety, yield, and product purity, the Sandmeyer reaction, particularly with the use of a stable SO2 surrogate like DABSO, is the recommended methodology . For process chemists where atom economy and the cost of starting materials are the primary drivers, direct chlorosulfonylation may be considered, provided the necessary safety infrastructure and purification capabilities are in place.

References

A Senior Application Scientist's Guide to the Purity Assessment of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmaceutical and fine chemical synthesis, the integrity of starting materials is not merely a matter of quality control; it is the bedrock upon which successful, reproducible, and safe drug development is built. 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a pivotal building block, valued for its dual reactive sites that allow for complex molecular architectures. Its sulfonyl chloride group is highly electrophilic, readily forming sulfonamides with amines, while the bromo-substituted pyridine core offers a handle for cross-coupling reactions.

However, the very reactivity that makes this compound synthetically valuable also renders it susceptible to degradation, primarily through hydrolysis. Ensuring its purity is paramount, as the presence of its hydrolyzed form, 5-bromopyridine-3-sulfonic acid, or other process-related impurities can lead to failed reactions, downstream purification challenges, and the generation of unintended, potentially toxic byproducts.

This guide provides an in-depth comparison of the essential analytical techniques for characterizing the purity of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering a self-validating framework for robust purity assessment.

The Analytical Challenge: Reactivity and Key Impurities

The primary analytical challenge stems from the moisture sensitivity of the sulfonyl chloride functional group.[1] The hydrochloride salt form enhances stability compared to the free base, but careful handling and the use of anhydrous analytical conditions are still critical.

The key potential impurities to monitor are:

  • Hydrolysis Product: 5-Bromopyridine-3-sulfonic acid, formed by reaction with water.

  • Starting Materials: Residual precursors from the synthesis, such as 3-amino-5-bromopyridine.

  • Process-Related Impurities: Byproducts from the diazotization and sulfonyl chloride formation steps.

A multi-pronged analytical approach is therefore not just recommended; it is essential for a comprehensive purity profile. Spectroscopic methods provide structural confirmation, while chromatographic techniques excel at quantitative separation and detection of impurities.[2]

Comparative Analysis of Purity Assessment Techniques

No single technique provides a complete picture. The true power of analytical chemistry in this context lies in the orthogonal application of several methods.

Analytical Technique Information Obtained Advantages Limitations Best Suited For
Reverse-Phase HPLC Quantitative purity (Area %), detection of polar and non-polar impurities.High sensitivity, excellent resolution for separating closely related compounds, robust and reproducible.[3]The reactive sulfonyl chloride can degrade on the column if conditions are not optimized.Primary method for quantitative purity determination and stability testing.
¹H and ¹³C NMR Spectroscopy Unambiguous structural confirmation, identification and semi-quantification of structurally different impurities.Provides detailed structural information, non-destructive.[4]Lower sensitivity compared to HPLC for trace impurities, may not distinguish between the sulfonyl chloride and its sulfonic acid without careful analysis.Confirming chemical identity and structure, identifying unknown impurities.
LC-Mass Spectrometry (LC-MS) Molecular weight confirmation of the main peak and impurities.High specificity and sensitivity, couples separation with mass identification.[2]Ionization efficiency can vary significantly between compounds, making quantification challenging without specific standards.Identifying impurities by molecular weight, especially in complex mixtures.
Titrimetry Total sulfonyl chloride content.Simple, cost-effective, and accurate for total acid/chloride content.[2]Lacks specificity; cannot distinguish between the target compound and other reactive chloride species.[1]Quick, cost-effective assay of total reactive sulfonyl chloride content.
Logical Framework for Impurity Detection

The choice of analytical method should be driven by the likely impurities. The following diagram illustrates the relationship between potential impurities and the optimal techniques for their detection.

G cluster_product Synthesized Product cluster_impurities Potential Impurities cluster_methods Analytical Methods Product 5-Bromopyridine-3-sulfonyl chloride hydrochloride Impurity1 Hydrolysis Product (Sulfonic Acid) Product->Impurity1 Degradation Impurity2 Unreacted Starting Material (e.g., 3-Amino-5-bromopyridine) Product->Impurity2 Incomplete Reaction Impurity3 Process-Related Byproduct (e.g., Isomer) Product->Impurity3 Side Reaction HPLC HPLC / UPLC Product->HPLC Purity Assay NMR NMR Spectroscopy Product->NMR Identity LCMS LC-MS Product->LCMS Identity Impurity1->HPLC Impurity1->LCMS Impurity2->HPLC Impurity2->LCMS Impurity3->HPLC Impurity3->NMR Impurity3->LCMS

Caption: Logical relationships between the target compound, potential impurities, and detection methods.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

For routine quality control and purity certification, reverse-phase HPLC is the gold standard. Its strength lies in its ability to separate the highly reactive sulfonyl chloride from its more polar hydrolysis product, the sulfonic acid.

Causality in HPLC Method Design:
  • Column Choice (C18): A C18 (octadecylsilane) column is a non-polar stationary phase. This choice is deliberate: the relatively non-polar 5-bromopyridine-3-sulfonyl chloride will be retained longer than the highly polar 5-bromopyridine-3-sulfonic acid, ensuring a clean separation.

  • Mobile Phase (Acidified Water/Acetonitrile Gradient): A gradient elution starting with a higher proportion of aqueous phase allows for the early elution of very polar impurities. Increasing the organic (acetonitrile) content then elutes the main compound and any less polar impurities. A low pH (e.g., using phosphoric acid) is crucial to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[1]

  • Detection (UV): The pyridine ring contains a chromophore that strongly absorbs UV light, typically in the 254-280 nm range, making UV detection highly sensitive for this class of compounds.[5]

Experimental Workflow for HPLC Purity Analysis

The following diagram outlines the critical steps from sample receipt to final purity calculation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: HPLC Configuration cluster_run Phase 3: Execution & Analysis A 1. Sample Weighing Accurately weigh ~10 mg of sample C 3. Sample Dissolution Dissolve sample in diluent to 1 mg/mL. Use sonication if needed. A->C B 2. Diluent Preparation Prepare Acetonitrile/Water (50:50) B->C F 6. Injection Inject 5 µL of prepared sample. C->F D 4. Column Equilibration Equilibrate C18 column with mobile phase A for 20 min. E 5. Method Setup Load gradient elution method. Set flow rate (1.0 mL/min) and UV detector (260 nm). D->E E->F G 7. Data Acquisition Record chromatogram for 20 min. F->G H 8. Peak Integration Integrate all peaks above noise level. G->H I 9. Purity Calculation Calculate Area %: (Peak Area of Main Compound / Total Peak Area) * 100 H->I

Caption: Step-by-step experimental workflow for HPLC purity assessment.
Detailed HPLC Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 260 nm.

    • Column Temperature: 30 °C.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      18.0 10 90
      18.1 90 10

      | 20.0 | 90 | 10 |

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity using the area percent method. The peak for the sulfonic acid impurity will elute significantly earlier than the main sulfonyl chloride peak.

Hypothetical HPLC Data Comparison
Analyte High Purity Sample (Area %) Degraded Sample (Area %) Expected Retention Time
5-Bromopyridine-3-sulfonic acid< 0.1%4.8%Early Eluting (~3-4 min)
5-Bromopyridine-3-sulfonyl chloride 99.8% 94.5% Main Peak (~10-12 min)
Other Unknown Impurity0.1%0.7%Variable

Structural Verification by NMR Spectroscopy

While HPLC provides quantitative data on purity, it reveals little about the identity of the peaks. NMR spectroscopy is indispensable for confirming that the main peak is indeed the correct structure.[2][6]

Key Experimental Considerations:
  • Solvent Selection: Due to the reactivity of the sulfonyl chloride, aprotic deuterated solvents such as Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆ must be used to prevent hydrolysis during the experiment.[2]

  • Interpreting the Spectrum:

    • ¹H NMR: The proton spectrum should show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns (splitting) are unique fingerprints of the substitution pattern. The absence of signals corresponding to starting materials (like the broad amine protons of 3-amino-5-bromopyridine) is a key indicator of purity.[7]

    • ¹³C NMR: The carbon spectrum should show five signals for the five distinct carbon atoms of the pyridine ring. The chemical shift of the carbon attached to the sulfonyl group is particularly informative.

    • Impurity Detection: The presence of the sulfonic acid hydrolysis product would manifest as a separate, but similar, set of aromatic signals, often slightly shifted from the main compound.

Quantitative NMR (qNMR) can also be employed as an orthogonal method for purity determination by integrating the signal of the analyte against a certified internal standard of known concentration.[8]

Conclusion: An Integrated Approach to Purity Assessment

Assessing the purity of a reactive intermediate like this compound is a multi-faceted task that demands more than a single analytical measurement. A robust quality control strategy relies on the intelligent application of orthogonal techniques.

  • HPLC serves as the primary workhorse for quantitative purity analysis , providing high-sensitivity detection of process and degradation impurities.

  • NMR Spectroscopy is the definitive tool for structural confirmation and identification , ensuring that the material is, in fact, the correct compound.

  • LC-MS acts as a powerful investigative tool for identifying the molecular weights of unknown impurities , complementing the data from both HPLC and NMR.

By combining these methods, researchers and drug development professionals can establish a comprehensive and reliable purity profile, ensuring the quality and consistency of their synthetic endeavors and safeguarding the integrity of their final products.

References

A Senior Scientist's Guide: Cost-Benefit Analysis of 5-Bromopyridine-3-sulfonyl chloride hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the choice of a building block is a critical decision, balancing cost, efficiency, safety, and the strategic value it imparts to the final molecule. 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a reagent that exemplifies this balance. It is more than a simple sulfonating agent; it is a bifunctional linchpin that offers a distinct synthetic advantage, albeit at a premium. This guide provides a comprehensive cost-benefit analysis for researchers, scientists, and drug development professionals, comparing this reagent against common alternatives to inform a rational and strategic approach to its use.

Reagent Profile: Understanding the Value of 5-Bromopyridine-3-sulfonyl chloride

5-Bromopyridine-3-sulfonyl chloride is an organosulfur compound distinguished by three key structural features: a highly reactive sulfonyl chloride group, a pyridine ring, and a bromine atom. The hydrochloride salt form often enhances stability and handling.

  • Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site, acting as a potent electrophile. It readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages—a cornerstone functional group in a vast array of pharmaceuticals.[1]

  • Pyridine Ring: The heterocyclic core introduces a nitrogen atom, which can influence the molecule's electronic properties, solubility, and potential for biological interactions.

  • Bromine Atom (-Br): This is the reagent's key strategic advantage. The bromine atom provides a secondary, orthogonal reactive handle for further molecular elaboration, typically through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. This allows for the sequential construction of complex molecular architectures.

Workflow reagents 1. Add Sulfonyl Chloride & Anhydrous DCM to Inert Flask cool 2. Cool to 0 °C reagents->cool Inert Atmosphere base 3. Add Base (e.g., TEA) cool->base Control Exotherm amine 4. Add Amine Solution Dropwise base->amine Scavenge HCl react 5. React & Monitor (TLC / LC-MS) amine->react workup 6. Aqueous Workup (Quench, Wash) react->workup Reaction Complete purify 7. Purify (Chromatography) workup->purify product Final Product: Pure Sulfonamide purify->product Decision_Tree start Project Goal: Synthesize a Sulfonamide q1 Is a pyridine ring required in the final molecule? start->q1 q2 Is a secondary reaction site for later-stage functionalization needed? q1->q2 Yes alt1 Use Benzenesulfonyl Chloride (or other simple aryl-SO₂Cl) q1->alt1 No alt2 Use Pyridine-3-sulfonyl Chloride q2->alt2 No alt3 Use 5-Bromopyridine-3-sulfonyl Chloride q2->alt3 Yes

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 5-Bromopyridine-3-sulfonyl chloride hydrochloride is a reactive compound that requires meticulous handling, not only during its use in synthesis but also through its final disposal. This guide provides a detailed, step-by-step protocol for the safe and effective disposal of this reagent, grounded in established chemical safety principles and regulatory compliance.

Understanding the Compound: Inherent Hazards and Reactivity

This compound is a dual-nature molecule, presenting both the reactivity of a sulfonyl chloride and the properties of a hydrochloride salt. It is classified as a corrosive and water-reactive substance.[1][2] The primary hazards stem from its reaction with water and other nucleophiles.

  • Hydrolysis: The sulfonyl chloride moiety reacts readily with water, including atmospheric moisture, to produce 5-bromopyridine-3-sulfonic acid and hydrochloric acid (HCl).[1][3] This reaction is exothermic and liberates corrosive HCl gas.

  • Reaction with Bases: As a hydrochloride salt, it will first react with a base to neutralize the HCl salt. Subsequently, the sulfonyl chloride group will react with the base, which can be a vigorous and exothermic process.[4]

  • Corrosivity: Due to the potential for forming strong acids upon contact with moisture, the compound and its byproducts are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][2]

Given these properties, direct disposal of this compound without neutralization is not permissible. It must be treated as a hazardous waste and rendered non-reactive before entering the waste stream.[5][6][7]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be in a controlled laboratory environment with the appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE) & Engineering Controls Rationale
Certified Chemical Fume Hood To contain and exhaust corrosive vapors and acid gases that are liberated during handling and neutralization.[5][8]
Safety Goggles or Face Shield To protect the eyes from splashes of the corrosive material and its reaction products.[1]
Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) To prevent skin contact with the corrosive solid and its solutions.[1]
Laboratory Coat To protect clothing and skin from accidental spills.
Emergency Eyewash and Safety Shower Must be readily accessible in the event of accidental exposure.

Disposal Workflow: A Decision-Making Diagram

The appropriate disposal procedure depends on the quantity and nature of the waste. The following diagram outlines the decision-making process for the safe management of this compound waste.

DisposalWorkflow start Assess Waste spill Small Spill Residue start->spill Spill or Contaminated Material bulk Bulk/Unused Reagent start->bulk Excess or Expired Reagent neutralize Controlled Neutralization spill->neutralize package Secure Packaging for Disposal bulk->package neutralize->package ehs_pickup Arrange for EHS Pickup package->ehs_pickup

References

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